UCM-1306
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H14FNO2S |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
[4-[2-(fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C14H14FNO2S/c1-19(16,17)12-8-6-11(7-9-12)13-4-2-3-5-14(13)18-10-15/h2-9,16H,10H2,1H3 |
InChI Key |
VCSBOASGFYJGGT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)C2=CC=CC=C2OCF |
Origin of Product |
United States |
Foundational & Exploratory
UCM-1306: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the Dopamine D1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of UCM-1306, a novel, orally bioavailable positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor (D1R). This compound represents a promising therapeutic approach for conditions associated with dopaminergic dysfunction, such as Parkinson's disease, by enhancing the physiological signaling of endogenous dopamine.
Core Mechanism of Action
This compound functions as a non-covalent positive allosteric modulator of the dopamine D1 receptor, a G-protein coupled receptor (GPCR) belonging to the Class A family.[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand (dopamine), this compound binds to a distinct, allosteric site on the D1 receptor.[1][2] This binding event induces a conformational change in the receptor that potentiates the action of dopamine.[1]
Key characteristics of this compound's mechanism of action include:
-
Potentiation of Endogenous Ligand Effect: this compound enhances the maximal effect (Emax) of dopamine in a dose-dependent manner on both human and mouse D1 receptors.[1][2][3]
-
No Intrinsic Agonist Activity: In the absence of dopamine, this compound is inactive and does not stimulate the D1 receptor on its own.[1][2][3] This dependency on the presence of the endogenous ligand is a hallmark of allosteric modulators and is thought to contribute to a more physiological and safer pharmacological profile by reducing the risk of overstimulation.[1]
-
Affinity Modulation: this compound modulates the affinity of dopamine for the D1 receptor.[1][3]
-
Subtype Selectivity: The compound exhibits selectivity for the D1 receptor subtype.[1][3]
-
Low Competition with Orthosteric Ligands: this compound shows minimal binding competition with ligands that bind to the orthosteric site.[1][3]
The primary downstream effect of D1 receptor activation is the stimulation of adenylyl cyclase via coupling to Gs and Golf proteins, leading to an increase in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] By potentiating dopamine's effect, this compound ultimately enhances this cAMP signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological and pharmacokinetic parameters of this compound.
Table 1: In Vitro D1R Allosteric Modulator Activity of this compound
| Parameter | Value | Species | Assay |
| EC50 of cAMP Potentiation | 60 nM | Human | cAMP Assay |
| Dopamine Emax Potentiation (at 1 µM this compound) | Data not fully available in snippets | Human | cAMP Assay |
| Dopamine Emax Potentiation (at 5 µM this compound) | Data not fully available in snippets | Human | cAMP Assay |
| Dopamine Emax Potentiation (at 10 µM this compound) | Data not fully available in snippets | Human | cAMP Assay |
EC50 refers to the concentration of this compound that produces 50% of the maximal potentiation of the dopamine response.
Table 2: In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile of this compound
| Parameter | Value | Interpretation |
| Aqueous Solubility (Nephelometry) | 50 µM | Moderate Solubility |
| Human Serum Albumin (HSA) Binding | 79% | Moderate Binding |
| HSA Dissociation Constant (Kd) | 1.56 x 10-4 M | Moderate Affinity |
| PAMPA Permeability (P) | 24 x 10-6 cm/s | Decent Permeability |
| hERG Inhibition (at 10 µM) | 21% | Low hERG Inhibition |
Signaling Pathway and Experimental Workflow Visualizations
Dopamine D1 Receptor Signaling Pathway Modulated by this compound
Caption: this compound enhances Dopamine D1 receptor signaling.
Experimental Workflow: Potentiator-Mode cAMP Assay
Caption: Workflow for assessing this compound's potentiation of cAMP.
Key Experimental Protocols
Potentiator-Mode cAMP Assay
This assay is fundamental to characterizing the positive allosteric modulatory activity of this compound. The objective is to measure the ability of this compound to enhance the production of cAMP stimulated by the agonist, dopamine.
1. Cell Culture and Preparation:
- HEK-293 cells stably expressing the human dopamine D1 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and a selection agent) until they reach near confluency.
- Cells are harvested, washed with PBS, and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
- The cell suspension is adjusted to a predetermined optimal density (e.g., 1.6x106 to 2.8x106 cells/mL).
2. Compound Preparation and Incubation:
- This compound is prepared at fixed concentrations (e.g., 1, 5, and 10 µM).
- Dopamine is serially diluted to generate a concentration-response curve.
- A fixed volume of the cell suspension is dispensed into each well of a 384-well plate.
- Cells are then incubated with the various concentrations of dopamine in the presence or absence of the fixed concentrations of this compound for a defined period (e.g., 10-30 minutes) at 37°C.
3. cAMP Quantification (using HTRF):
- Following incubation, the reaction is stopped, and the cells are lysed.
- The concentration of cAMP is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
- In this assay, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting HTRF signal is inversely proportional to the concentration of cAMP in the sample.
4. Data Analysis:
- The HTRF signals are used to calculate the concentration of cAMP produced in each well based on a standard curve.
- The data are analyzed using non-linear regression to generate concentration-response curves for dopamine in the presence and absence of this compound.
- The potentiation of dopamine's maximal effect (Emax) and the EC50 of this compound for this potentiation are determined from these curves.
Conclusion
This compound is a selective positive allosteric modulator of the dopamine D1 receptor. Its mechanism of action, characterized by the potentiation of the endogenous dopamine response without direct receptor activation, offers a promising and potentially safer therapeutic strategy for Parkinson's disease and other disorders linked to dopamine deficiency. The favorable in vitro ADMET profile further supports its potential as an orally bioavailable therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.
References
UCM-1306: A Technical Guide to a Novel Dopamine D1 Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM-1306 has emerged as a significant research compound, acting as a potent and orally bioavailable positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor (D1R). This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailed experimental protocols, and relevant signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development investigating the therapeutic potential of D1R modulation in conditions such as Parkinson's disease and cognitive disorders.
Introduction
The dopamine D1 receptor, a Gs-coupled G protein-coupled receptor (GPCR), plays a crucial role in motor control, learning, memory, and motivation.[1] While orthosteric agonists targeting the D1R have been explored, their clinical utility has been hampered by issues such as poor pharmacokinetic properties, receptor desensitization, and an inverted U-shaped dose-response curve.[2] Positive allosteric modulators offer a promising alternative by potentiating the effects of the endogenous ligand, dopamine, thereby offering a more physiological and potentially safer therapeutic approach.[3][4] this compound, chemically identified as 2-(fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl, is a non-covalent PAM that enhances the maximal effect of dopamine at both human and mouse D1 receptors.[3][4] It exhibits no intrinsic agonist activity and demonstrates subtype selectivity.[3][4]
Mechanism of Action and Signaling Pathway
This compound binds to an allosteric site on the D1 receptor, distinct from the orthosteric binding site for dopamine. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of dopamine. The primary downstream signaling cascade of D1R activation involves the Gαs/olf-GTP-dependent activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).
Below is a diagram illustrating the canonical dopamine D1 receptor signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological and pharmacokinetic properties of this compound.
Table 1: In Vitro Pharmacology of this compound at the Human Dopamine D1 Receptor
| Parameter | Value | Description |
| Potentiation of DA Emax | ||
| @ 1 µM | Potentiation | Concentration-dependent increase in dopamine's maximal effect.[3] |
| @ 5 µM | Potentiation | Concentration-dependent increase in dopamine's maximal effect.[3] |
| @ 10 µM | 55% | Maximum potentiation of dopamine's maximal effect.[3] |
| Potency (EC50) | 60 nM | Potency in the presence of an EC70 concentration of dopamine.[3] |
| Agonist Activity | Inactive | No intrinsic agonist activity in the absence of dopamine.[3][4] |
| Reversibility | Reversible | The potentiating effect of this compound is reversible.[3] |
Table 2: In Vitro ADMET Profile of this compound
| Parameter | Value | Description |
| Aqueous Solubility | 50 µM | Determined by nephelometry.[3] |
| Human Serum Albumin (HSA) Binding | 79% | Moderate binding to human serum albumin.[3] |
| Permeability (PAMPA) | 24 x 10-6 cm/s | Parallel Artificial Membrane Permeability Assay, indicating good permeability.[3] |
| hERG Inhibition | 21% at 10 µM | Low inhibition of the hERG channel, suggesting a lower risk of cardiotoxicity.[3] |
| Mouse Serum Stability | 93% remaining after 4h | High stability in mouse serum.[3] |
| Liver Homogenate Stability | 65% remaining after 24h | Good stability in liver homogenates, indicating resistance to first-pass metabolism.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
cAMP Accumulation Assay (Potentiator Mode)
This assay is used to determine the ability of a compound to potentiate the effect of an orthosteric agonist (dopamine) on cAMP production in cells expressing the D1 receptor.
Materials:
-
HEK-293 cells stably expressing the human dopamine D1 receptor.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
Dopamine hydrochloride.
-
This compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).
Procedure:
-
Cell Culture: Culture HEK-293-hD1R cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed cells into 384-well white opaque plates at a density of 2,500 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and dopamine in assay buffer.
-
Assay: a. Remove the culture medium from the wells and add 5 µL of assay buffer containing the desired fixed concentration of this compound (or vehicle). b. Add 5 µL of assay buffer containing increasing concentrations of dopamine. c. Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: a. Add the cAMP detection reagents according to the manufacturer's protocol. b. Incubate the plate at room temperature for 1 hour.
-
Data Acquisition: Read the plate using a suitable plate reader (e.g., PHERAstar FS).
-
Data Analysis: Plot the concentration-response curves for dopamine in the presence and absence of this compound. Determine the Emax and EC50 values using non-linear regression analysis (e.g., using GraphPad Prism). The potentiation of Emax is calculated as the percentage increase in the maximal response to dopamine in the presence of this compound compared to dopamine alone.
Radioligand Binding Assay (Competition)
This assay is used to determine if this compound competes with an orthosteric radioligand for binding to the D1 receptor.
Materials:
-
Membranes from cells expressing the human dopamine D1 receptor.
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-SCH23390 (a D1 receptor antagonist).
-
Non-specific binding control: SKF-83566 (a non-radioactive D1 receptor antagonist).
-
This compound.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of binding buffer.
-
25 µL of [³H]-SCH23390 at a final concentration of 1 nM.
-
25 µL of increasing concentrations of this compound (or SKF-83566 for non-specific binding, or buffer for total binding).
-
100 µL of cell membranes (10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Determine the Ki value using the Cheng-Prusoff equation. A high Ki value indicates low competition with the orthosteric ligand.
In Vivo Model: Reserpinized Mice
This model is used to assess the ability of a compound to reverse the motor deficits induced by reserpine (B192253), which depletes monoamines, including dopamine.
Materials:
-
Male C57BL/6 mice.
-
Reserpine.
-
L-DOPA and carbidopa.
-
This compound.
-
Vehicle for administration.
-
Locomotor activity chambers.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing and testing conditions.
-
Reserpine Treatment: Administer reserpine (2.5 mg/kg, s.c.) to induce a state of akinesia.
-
Drug Administration: 20 hours after reserpine treatment, administer the test compounds:
-
Vehicle control.
-
This compound (e.g., 30 mg/kg, p.o.).
-
L-DOPA/carbidopa (e.g., 100 mg/kg each, i.p.).
-
Combination of this compound and L-DOPA/carbidopa.
-
-
Locomotor Activity Measurement: 15 minutes after the final drug administration, place the mice in locomotor activity chambers and record their activity (e.g., distance traveled) for 60 minutes.[3]
-
Data Analysis: Compare the locomotor activity between the different treatment groups. A significant increase in activity in the this compound treated group (especially in combination with L-DOPA) compared to the vehicle group indicates a pro-motor effect.[3]
In Vivo Model: Novel Object Recognition Test (NORT)
This test evaluates the effect of a compound on recognition memory in rodents.
Materials:
-
Male mice.
-
Open-field arena.
-
Two sets of identical objects (familiar objects) and one set of different objects (novel objects).
-
This compound.
-
Vehicle for administration.
-
Video tracking software.
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty open-field arena for 10 minutes.
-
Training (Familiarization): On day 2, administer this compound or vehicle. After a set time (e.g., 30 minutes), place the mouse in the arena with two identical objects and allow it to explore for 10 minutes.
-
Testing: After a retention interval (e.g., 24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. Record the exploration time of both the familiar and the novel object for 5-10 minutes.
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for characterizing a D1R PAM like this compound and the logical relationship of its allosteric modulation.
Conclusion
This compound represents a well-characterized and promising positive allosteric modulator of the dopamine D1 receptor. Its favorable in vitro and in vivo profile, including oral bioavailability and efficacy in preclinical models of Parkinson's disease and cognitive dysfunction, makes it a valuable tool for further investigation into the therapeutic potential of D1R allosteric modulation. This technical guide provides a foundational resource for researchers to design and interpret experiments involving this compound and to advance our understanding of its role in neuropharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 3. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Therapeutic Potential of UCM-1306 in Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra, leading to significant motor and non-motor symptoms.[1][2] Current treatments, primarily centered on dopamine (B1211576) replacement therapies like L-DOPA, are often associated with diminishing efficacy and the development of motor complications over time.[1][3] This has spurred the search for novel therapeutic strategies. UCM-1306, a novel, orally bioavailable, non-covalent positive allosteric modulator (PAM) of the dopamine D1 receptor (D1R), represents a promising new approach.[1][3] By potentiating the effect of endogenous dopamine, this compound offers the potential for a more physiological modulation of the dopaminergic system, potentially avoiding the pitfalls of direct receptor agonists.[1] This technical guide provides an in-depth overview of the preclinical data on this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Introduction: The Unmet Need in Parkinson's Disease Treatment
The pathological hallmark of Parkinson's disease is the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, resulting in a dopamine deficit in the striatum.[4] This dopamine deficiency underlies the cardinal motor symptoms of PD, including bradykinesia, rigidity, resting tremor, and postural instability.[2] While L-DOPA remains the most effective symptomatic treatment, its long-term use can lead to the development of motor fluctuations and dyskinesias.[1][3]
The dopamine D1 receptor, a G-protein coupled receptor highly expressed in the striatum, plays a crucial role in regulating motor control. Activation of the D1R has been a key focus for developing improved therapies for the motor and cognitive symptoms associated with PD.[1] However, the development of orthosteric D1R agonists has been challenging, often hampered by issues of tolerance and adverse effects.[1] Positive allosteric modulators (PAMs) offer a distinct advantage by enhancing the response of the receptor to its endogenous ligand, dopamine.[1] This approach is thought to provide a more refined and physiological potentiation of dopamine signaling, potentially leading to a better therapeutic window and reduced side effects compared to direct agonists.[1]
This compound: A Novel Dopamine D1 Receptor Positive Allosteric Modulator
This compound, chemically known as 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl, is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator of the human dopamine D1 receptor.[1][3] It was identified through a medicinal chemistry program aimed at optimizing an initial hit compound from a chemical library screening.[3] this compound exhibits several key properties that make it a promising candidate for the treatment of Parkinson's disease:
-
Positive Allosteric Modulation: this compound enhances the maximal effect of dopamine at the D1 receptor in a dose-dependent manner.[1][3]
-
No Agonist Activity: In the absence of dopamine, this compound does not activate the D1 receptor, which may reduce the risk of overstimulation.[1][3]
-
Subtype Selectivity: It demonstrates selectivity for the D1 receptor.[1][3]
-
Oral Bioavailability: this compound is effective when administered orally.[1][3]
-
Lack of Receptor Desensitization: The compound does not appear to induce D1 receptor desensitization.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound at the Human Dopamine D1 Receptor
| Parameter | Value | Description |
| EC50 (Dopamine) | ~10 nM | Potency of dopamine in the absence of this compound. |
| EC50 (Dopamine + 10 µM this compound) | ~2 nM | Potency of dopamine in the presence of this compound, demonstrating a leftward shift in the dose-response curve. |
| Emax Fold Increase (10 µM this compound) | ~2.5-fold | Increase in the maximal effect of dopamine in the presence of this compound. |
| PAM Activity (EC50) | ~1 µM | Concentration of this compound required to produce 50% of its maximal potentiating effect on a submaximal concentration of dopamine. |
Table 2: In Vivo Efficacy of this compound in a Preclinical Model of Parkinson's Disease
| Model | Treatment | Dose (Oral) | Outcome Measure | Result |
| Reserpinized Mouse Model | L-DOPA | 10 mg/kg | Locomotor Activity (Beam Crossings) | Partial recovery of locomotor activity. |
| Reserpinized Mouse Model | This compound + L-DOPA | 10 mg/kg + 10 mg/kg | Locomotor Activity (Beam Crossings) | Significant potentiation of L-DOPA-induced recovery of locomotor activity. |
| Novel Object Recognition Test (NORT) | This compound | 1 mg/kg | Discrimination Index | Significant enhancement of memory performance. |
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator of the dopamine D1 receptor. The D1 receptor is a Gs-coupled G-protein coupled receptor (GPCR). Upon binding of dopamine, the D1 receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response. This compound binds to a site on the D1 receptor that is distinct from the dopamine binding site (orthosteric site). This allosteric binding induces a conformational change that enhances the affinity and/or efficacy of dopamine, thereby potentiating the downstream signaling cascade.
Caption: Dopamine D1 Receptor Signaling Pathway and this compound Modulation.
Experimental Protocols
In Vitro cAMP Assay
This assay is used to determine the ability of this compound to potentiate dopamine-induced cAMP production in cells expressing the human D1 receptor.
Caption: Workflow for the in vitro cAMP potentiation assay.
Methodology:
-
Cell Culture: A stable cell line expressing the human dopamine D1 receptor is cultured in appropriate media.
-
Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Pre-incubation: Cells are pre-incubated with a range of concentrations of this compound or vehicle control for a specified time.
-
Stimulation: A dose-response curve of dopamine is then added to the wells in the presence of this compound or vehicle.
-
Incubation: The cells are incubated for a defined period to allow for cAMP production.
-
Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a suitable assay kit (e.g., HTRF or ELISA).
-
Data Analysis: The data are analyzed to determine the EC50 (potency) and Emax (efficacy) of dopamine in the presence and absence of this compound.
Reserpinized Mouse Model of Parkinson's Disease
This model is used to assess the ability of this compound to potentiate the pro-motor effects of L-DOPA. Reserpine (B192253) depletes monoamines, including dopamine, leading to a parkinsonian-like state of akinesia.
Caption: Experimental workflow for the reserpinized mouse model.
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Reserpine Administration: Mice are treated with reserpine (e.g., 1-2 mg/kg, intraperitoneally) to deplete dopamine stores. This is typically done 18-24 hours before behavioral testing.
-
Drug Administration: this compound, L-DOPA (often with a peripheral decarboxylase inhibitor like benserazide), or a combination is administered orally.
-
Behavioral Assessment: At a specified time after drug administration, locomotor activity is assessed in an open field or activity chambers. The number of beam breaks or distance traveled is recorded over a set period.
-
Data Analysis: The locomotor activity of the different treatment groups is compared to determine if this compound potentiates the effect of L-DOPA.
Discussion and Future Directions
The preclinical data for this compound are encouraging, suggesting its potential as a novel therapeutic for Parkinson's disease. By acting as a positive allosteric modulator of the D1 receptor, this compound may offer a more nuanced and physiological approach to dopamine replacement therapy. The potentiation of L-DOPA's effects in a preclinical model is particularly noteworthy, as it suggests that this compound could be used as an adjunct therapy to improve the efficacy of existing treatments and potentially lower the required dose of L-DOPA, thereby reducing its long-term side effects.
Furthermore, the observation that this compound enhances cognitive function in the novel object recognition test suggests that it may also have therapeutic potential for the non-motor cognitive symptoms of Parkinson's disease, which are a significant cause of disability.[1][3]
Future research should focus on several key areas:
-
Long-term Efficacy and Safety: Chronic dosing studies are needed to evaluate the long-term efficacy and safety of this compound and to assess its potential to delay or prevent the development of motor complications.
-
Exploration of Non-Motor Symptoms: Further investigation into the effects of this compound on other non-motor symptoms of Parkinson's disease, such as depression and apathy, is warranted.
-
Combination Therapies: The potential of this compound in combination with other classes of anti-parkinsonian drugs should be explored.
-
Clinical Translation: Ultimately, the therapeutic potential of this compound will need to be confirmed in well-controlled clinical trials in patients with Parkinson's disease.
References
- 1. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
UCM-1306: A Novel Positive Allosteric Modulator of the Dopamine D1 Receptor for Cognitive Enhancement in Neurodegenerative Disorders
An In-depth Technical Guide for Drug Development Professionals
Introduction
Neurodegenerative disorders such as Parkinson's disease are often accompanied by debilitating cognitive impairments, representing a significant unmet medical need. The dopamine (B1211576) D1 receptor (D1R) is a well-established target for cognitive enhancement due to its crucial role in learning and memory. However, the development of direct D1R agonists has been hampered by issues of poor pharmacokinetics, receptor desensitization, and an inverted U-shaped dose-response curve. A promising alternative approach is the use of positive allosteric modulators (PAMs), which potentiate the effects of the endogenous neurotransmitter dopamine without directly activating the receptor. This whitepaper provides a comprehensive technical overview of UCM-1306, a novel, orally bioavailable D1R PAM, with a focus on its potential for cognitive enhancement in the context of neurodegenerative diseases.
This compound, chemically identified as 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl, has demonstrated the ability to enhance the maximal effect of dopamine at both human and mouse D1 receptors.[1][2][3] Notably, it does not exhibit intrinsic agonist activity and shows subtype selectivity.[1][2] Preclinical studies have shown that this compound can enhance memory in the novel object recognition test (NORT), suggesting its therapeutic potential for addressing cognitive deficits associated with conditions like Parkinson's disease.[1][2]
Core Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Species | Assay |
| Potentiation of Dopamine Efficacy (cAMP assay) | |||
| EC50 | 60 nM | Human | cAMP Accumulation |
| Cytochrome P450 Inhibition | |||
| CYP1A2 | 37-49% inhibition | Human | Fluorescence-based assay |
| CYP2C9 | 37-49% inhibition | Human | Fluorescence-based assay |
| CYP2C19 | 37-49% inhibition | Human | Fluorescence-based assay |
| CYP2D6 | 3% inhibition | Human | Fluorescence-based assay |
| CYP3A4 | 9% inhibition | Human | Fluorescence-based assay |
Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound
| Parameter | Value | Species/Matrix | Method |
| Stability | |||
| Serum Stability (4 hours) | 93% remaining | Mouse | Incubation and analysis |
| Liver Homogenate Stability (24 hours) | 65% remaining | Not specified | Incubation and analysis |
| Pharmacokinetics (5 mg/kg, p.o.) | |||
| Tmax | 0.5 hours | C57BL/6J mice | Plasma concentration analysis |
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator of the dopamine D1 receptor. The binding of dopamine to the D1R, a Gs/olf-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade that is critical for neuronal function, including processes underlying learning and memory. This compound enhances this endogenous signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Potentiation of Dopamine Efficacy (cAMP Accumulation Assay)
This assay quantifies the ability of this compound to enhance dopamine-mediated signaling through the D1 receptor.
Objective: To determine the potency (EC50) of this compound in potentiating dopamine-induced cyclic AMP (cAMP) production in cells expressing the human dopamine D1 receptor.
Materials:
-
HEK-293 cells stably expressing the human dopamine D1 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4).
-
Dopamine hydrochloride.
-
This compound.
-
cAMP detection kit (e.g., HTRF-based or ELISA-based).
-
384-well microplates.
Procedure:
-
Cell Preparation: Culture HEK-293-hD1R cells to ~80-90% confluency. On the day of the experiment, harvest the cells and resuspend them in assay buffer to the desired density.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to obtain a range of concentrations. Prepare a fixed, sub-maximal concentration of dopamine (e.g., EC20).
-
Assay Protocol: a. Add a fixed volume of the cell suspension to each well of a 384-well plate. b. Add the various concentrations of this compound to the wells. c. Add the fixed concentration of dopamine to the wells. Include control wells with cells and dopamine only, and cells with buffer only (basal). d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). e. Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: a. Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve. b. Plot the cAMP concentration against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal potentiation of the dopamine response.
In Vivo Cognitive Enhancement (Novel Object Recognition Test)
This behavioral test assesses the impact of this compound on recognition memory in mice.
Objective: To evaluate the effect of this compound on long-term recognition memory.
Animals: Adult male C57BL/6J mice.
Apparatus: A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material. Two sets of identical objects and one set of novel objects, all of a size and material that the mice cannot easily move.
Procedure:
-
Habituation (Day 1): a. Place each mouse individually into the empty arena for 5-10 minutes to allow for acclimation to the new environment. b. Return the mice to their home cages.
-
Training/Familiarization (Day 2): a. Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle to the mice 30 minutes before the training session. b. Place two identical objects in opposite corners of the arena. c. Place each mouse individually into the arena and allow it to explore the objects for a set period (e.g., 10 minutes). d. Record the time spent exploring each object. Exploration is defined as the mouse's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it. e. Return the mice to their home cages.
-
Testing (Day 3 - 24 hours after training): a. Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice. b. Place each mouse back into the arena and allow it to explore for a set period (e.g., 5-10 minutes). c. Record the time spent exploring the familiar object and the novel object.
-
Data Analysis: a. Calculate the Discrimination Index (DI) for the testing phase: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). b. A positive DI indicates a preference for the novel object and thus, intact recognition memory. c. Compare the DI between the this compound treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
Conclusion
This compound represents a promising development in the pursuit of cognitive enhancers for neurodegenerative disorders. Its mechanism as a positive allosteric modulator of the dopamine D1 receptor offers a more nuanced approach to modulating dopaminergic signaling compared to direct agonists. The preclinical data to date demonstrates its potential to enhance cognitive function, supported by a favorable pharmacokinetic profile. The detailed experimental protocols provided herein are intended to facilitate further research and development of this compound and other D1R PAMs as a potential therapeutic strategy for the cognitive symptoms of Parkinson's disease and other related neurodegenerative conditions. Further studies are warranted to fully elucidate its efficacy and safety profile in more advanced disease models and eventually, in clinical trials.
References
- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of UCM-1306: A Novel Positive Allosteric Modulator of the Dopamine D1 Receptor
A promising new agent, UCM-1306, has been identified and developed as a potent and orally active positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor (D1R). This technical guide provides an in-depth overview of its discovery, mechanism of action, and preclinical development, tailored for researchers, scientists, and drug development professionals.
The discovery of this compound stems from a targeted effort to overcome the limitations of traditional orthosteric agonists for the D1R, which have been hampered by issues such as low selectivity, poor pharmacokinetic profiles, and the development of tolerance.[1] this compound, with the chemical name 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl, emerged from a medicinal chemistry program aimed at optimizing an initial hit compound identified from a chemical library screening.[1][2] This novel molecule represents a significant advancement in the potential treatment of neurological and psychiatric conditions associated with dopaminergic dysfunction, including Parkinson's disease.[1][3]
In Vitro Pharmacological Profile
This compound has been characterized as a non-covalent PAM that enhances the maximal effect of the endogenous neurotransmitter dopamine (DA) at both human and mouse D1 receptors.[1][2] A key feature of this compound is its lack of intrinsic agonist activity, meaning it is inactive in the absence of dopamine.[1][4][5] This property is crucial for a more physiological modulation of the D1R, potentially avoiding the overstimulation and subsequent desensitization often seen with orthosteric agonists.[1]
| Parameter | Value | Species | Assay |
| EC50 | 60 nM | Human | cAMP accumulation assay (in the presence of EC70 DA) |
| Dopamine Emax Potentiation | 55% | Human | cAMP accumulation assay (at 10 µM this compound) |
In Vivo Pharmacokinetics and Efficacy
Preclinical studies in male BALB/c mice have demonstrated that this compound is orally bioavailable.[1][2] Following a single oral dose, the compound was quantifiable in plasma for up to 8 hours and in the brain and cerebrospinal fluid (CSF) for up to 4 hours, indicating its ability to cross the blood-brain barrier.[1][2]
| Parameter | Value | Species/Model | Dosage |
| Tmax (Plasma) | 0.5 h | Male BALB/c mice | 5 mg/kg (oral) |
| Brain-to-Plasma Ratio | 0.55 - 0.75 | Male BALB/c mice | 5 mg/kg (oral) |
In a preclinical model of Parkinson's disease, orally administered this compound was shown to potentiate the effects of L-DOPA in restoring locomotor activity.[1][2] Furthermore, the compound demonstrated pro-cognitive effects by enhancing memory in a novel object recognition test (NORT).[1][2]
Mechanism of Action and Signaling Pathway
This compound binds to an allosteric site on the D1 receptor, a location distinct from the orthosteric binding site for dopamine.[1] This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of dopamine, leading to an amplified downstream signaling cascade. The primary signaling pathway of the D1 receptor involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Discovery and Synthesis Workflow
The identification of this compound began with the screening of an in-house chemical library. This led to the discovery of a hit compound, 4′-methoxy[1,1′-biphenyl]-4-carbaldehyde, which served as the scaffold for a subsequent medicinal chemistry optimization program. This program ultimately yielded this compound (referred to as compound 26 in the primary literature).[1][2] The synthesis of this compound and its analogs was achieved through a Suzuki–Miyaura coupling reaction followed by a monofluoroalkylation step.[1][2]
Experimental Protocols
cAMP Accumulation Assay
The in vitro activity of this compound was assessed using a potentiator-mode cAMP assay in a cell line stably expressing the human D1 receptor.[1]
-
Cell Culture: Cells stably expressing the human D1 receptor were cultured under standard conditions.
-
Assay Preparation: Cells were seeded into assay plates and incubated.
-
Compound Addition: this compound was added at various fixed concentrations (e.g., 1, 5, and 10 µM) followed by the addition of a dose-response of dopamine.[1] For EC50 determination, a fixed concentration of dopamine (EC70) was used with a dose-response of this compound.[1]
-
Incubation: The plates were incubated to allow for cAMP production.
-
Detection: The level of intracellular cAMP was quantified using a suitable detection kit (e.g., HTRF-based assay).
-
Data Analysis: Data were normalized and analyzed to determine the potentiation of dopamine's Emax and the EC50 of this compound.
In Vivo Pharmacokinetic Study
The pharmacokinetic profile of this compound was evaluated in male BALB/c mice.[1]
-
Animal Model: Male BALB/c mice were used for the study.
-
Drug Administration: A single oral dose of this compound (5 mg/kg) was administered.[1][2]
-
Sample Collection: Blood, brain, and CSF samples were collected at various time points post-administration (e.g., up to 8 hours for plasma and 4 hours for brain and CSF).[1][2]
-
Sample Processing: Plasma was separated from blood samples. Brain tissue was homogenized.
-
Bioanalysis: The concentrations of this compound in plasma, brain homogenates, and CSF were determined using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as Tmax and brain-to-plasma concentration ratios were calculated.
Synthesis of this compound (General Scheme)
The synthesis of this compound involved a two-step process:
-
Suzuki–Miyaura Coupling: An appropriate bromobenzene derivative was coupled with a corresponding arylboronic acid in the presence of a palladium catalyst and a base to form the biphenyl intermediate.[1][2]
-
Monofluoroalkylation: The resulting biphenyl intermediate was then reacted with chlorofluoromethane (B1204246) to introduce the fluoromethoxy group, yielding the final compound, this compound.[1][2]
References
- 1. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. amsbio.com [amsbio.com]
- 4. 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
UCM-1306: A Deep Dive into its Modulation of Dopaminergic Pathways
A Technical Whitepaper for Researchers and Drug Development Professionals
This document provides an in-depth technical guide on the pharmacological properties and mechanism of action of UCM-1306, a novel positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor. It is intended for an audience of researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action
This compound, chemically known as 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl, acts as a potent and orally active positive allosteric modulator of the human dopamine D1 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, this compound enhances the effect of the endogenous neurotransmitter, dopamine.[1][3] This allosteric modulation presents a more physiological approach to potentiating dopaminergic signaling, potentially avoiding the tolerance and overstimulation issues associated with direct agonists.[1][4]
The key features of this compound's mechanism of action include:
-
Potentiation of Dopamine's Effect: this compound increases the maximal effect of dopamine at the D1 receptor in a dose-dependent manner.[1][3]
-
Dopamine Dependence: The modulatory effect of this compound is contingent on the presence of dopamine; it is inactive in the absence of the endogenous ligand.[1][3]
-
Subtype Selectivity: It exhibits selectivity for the D1 receptor subtype.[1][3]
-
Lack of Desensitization: Studies have shown that this compound does not induce receptor desensitization, a common issue with prolonged agonist treatment.[1][5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacology of this compound.
| Parameter | Value | Species | Assay | Reference |
| Potentiation of Dopamine | ||||
| EC₅₀ (Dopamine alone) | 18.2 ± 1.6 nM | Human | cAMP Accumulation Assay | [5] |
| EC₅₀ (Dopamine + 1µM this compound) | 9.8 ± 1.1 nM | Human | cAMP Accumulation Assay | [5] |
| EC₅₀ (Dopamine + 5µM this compound) | 6.5 ± 0.8 nM | Human | cAMP Accumulation Assay | [5] |
| EC₅₀ (Dopamine + 10µM this compound) | 4.7 ± 0.6 nM | Human | cAMP Accumulation Assay | [5] |
| Receptor Binding | ||||
| Kᵢ (vs. [³H]SCH23390) | > 10 µM | Human | Radioligand Binding Assay | [1] |
| In Vivo Efficacy | ||||
| L-DOPA Potentiation | Significant at 10 and 30 mg/kg (p.o.) | Mouse | Reserpine-Induced Akinesia | [1][5] |
| Cognitive Enhancement | Significant at 10 mg/kg (p.o.) | Mouse | Novel Object Recognition Test | [1][5] |
Table 1: In Vitro and In Vivo Pharmacological Profile of this compound
Signaling Pathways and Experimental Workflows
D1 Receptor Signaling Pathway Modulation by this compound
This compound binds to an allosteric site on the D1 receptor, a Gαs-coupled G protein-coupled receptor (GPCR). This binding event potentiates the intracellular signaling cascade initiated by dopamine binding to the orthosteric site. The diagram below illustrates this modulated signaling pathway.
Caption: Modulated D1 receptor signaling by this compound.
Experimental Workflow: In Vivo Assessment of Motor Function
The potentiation of L-DOPA-induced recovery from reserpine-induced akinesia is a key preclinical validation of this compound's therapeutic potential in Parkinson's disease models. The workflow for this experiment is outlined below.
Caption: Workflow for reserpine-induced akinesia model.
Detailed Experimental Protocols
cAMP Accumulation Assay
This assay is used to determine the potentiation of dopamine-induced cyclic AMP production by this compound in cells expressing the human D1 receptor.
-
Cell Line: HEK293 cells stably expressing the human dopamine D1 receptor.
-
Protocol:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The growth medium is removed, and cells are washed with assay buffer.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes at 37°C to prevent cAMP degradation.
-
This compound is added at fixed concentrations (e.g., 1, 5, and 10 µM) followed immediately by the addition of varying concentrations of dopamine.
-
The cells are incubated for 30 minutes at 37°C.
-
The reaction is stopped, and cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data are normalized to the maximal response of a full agonist and fitted to a sigmoidal dose-response curve to determine EC₅₀ values.
-
Reserpine-Induced Akinesia in Mice
This in vivo model assesses the ability of this compound to potentiate the anti-parkinsonian effects of L-DOPA.
-
Animals: Male C57BL/6 mice.
-
Protocol:
-
Mice are administered reserpine (e.g., 2.5 mg/kg, s.c.) to deplete central dopamine stores.
-
24 hours post-reserpine administration, the mice exhibit significant akinesia.
-
Mice are randomly assigned to treatment groups: Vehicle, L-DOPA/benserazide, and this compound + L-DOPA/benserazide.
-
This compound is administered orally (p.o.) at various doses (e.g., 1, 10, 30 mg/kg) 30 minutes prior to the administration of L-DOPA/benserazide.
-
Locomotor activity is then recorded for a period of 2 hours using an automated activity monitoring system (e.g., open field arena with photobeam tracking).
-
Total distance traveled and other locomotor parameters are quantified and compared between treatment groups.
-
Novel Object Recognition Test (NORT)
This test evaluates the effect of this compound on cognitive function, specifically recognition memory.
-
Animals: Male C57BL/6 mice.
-
Protocol:
-
Habituation: Mice are individually habituated to an empty open field arena for 10 minutes on two consecutive days.
-
Training (Familiarization) Phase: On the third day, two identical objects are placed in the arena, and each mouse is allowed to explore for 10 minutes. This compound (e.g., 10 mg/kg, p.o.) or vehicle is administered 30 minutes before this phase.
-
Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5 minutes.
-
The time spent exploring the novel object and the familiar object is recorded.
-
A discrimination index is calculated as (Time with novel object - Time with familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
Conclusion
This compound represents a promising therapeutic agent for conditions characterized by dopaminergic hypofunction, such as Parkinson's disease. Its mechanism as a positive allosteric modulator of the D1 receptor offers a nuanced and potentially safer approach to enhancing dopamine signaling compared to traditional orthosteric agonists. The preclinical data demonstrate its efficacy in improving both motor and cognitive deficits, warranting further investigation and development. This document provides a foundational understanding of this compound's pharmacology and a framework for its continued study.
References
- 1. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
The Dawn of Precision in Dopamine Modulation: A Technical Guide to the Pharmacology of Novel D1 Receptor Positive Allosteric Modulators
For Immediate Release
[City, State] – December 15, 2025 – As the landscape of neuropsychiatric and neurodegenerative disorder therapeutics continues to evolve, the focus has intensified on achieving more precise pharmacological control. This whitepaper delves into the core of a promising new frontier: the pharmacology of novel positive allosteric modulators (PAMs) targeting the dopamine (B1211576) D1 receptor (D1R). Addressed to researchers, scientists, and drug development professionals, this guide provides an in-depth technical overview of the signaling pathways, experimental evaluation, and pharmacological profiles of these innovative compounds.
The D1R, a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs/olf subunit, plays a pivotal role in regulating crucial brain functions, including motor control, motivation, learning, and memory.[1] Dysregulation of D1R signaling is implicated in a spectrum of disorders such as Parkinson's disease, schizophrenia, and cognitive deficits.[1] Traditional orthosteric agonists that directly target the dopamine binding site have faced challenges, including the development of tolerance, an inverted U-shaped dose-response curve, and off-target effects.[2][3] D1R PAMs offer a sophisticated alternative by binding to a distinct allosteric site on the receptor, thereby enhancing the affinity and/or efficacy of the endogenous ligand, dopamine.[4][5] This mechanism preserves the natural spatio-temporal dynamics of dopamine release while offering a potentially wider therapeutic window.[3][6]
This guide summarizes the current understanding of D1R signaling, presents quantitative data for several novel PAMs, and provides detailed methodologies for the key experiments essential for their pharmacological characterization.
D1 Receptor Signaling Pathways
The activation of the D1 receptor initiates a cascade of intracellular signaling events. While the canonical pathway involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP), evidence points to a more complex network of signaling pathways.
The primary signaling cascade upon D1R activation is the Gαs/olf-mediated stimulation of adenylyl cyclase, leading to an increase in intracellular cAMP.[7] This, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32), a key integrator of dopamine signaling in the striatum.[1][8]
Beyond the canonical cAMP pathway, D1R activation can also engage other signaling cascades. These include the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and the modulation of the Extracellular signal-regulated kinase (ERK) and Akt-GSK3 pathways.[8][9] Furthermore, D1Rs can signal through β-arrestin recruitment, a process initially associated with receptor desensitization but now recognized as a distinct signaling mechanism.[4]
Quantitative Pharmacology of Novel D1 Receptor PAMs
A growing number of structurally diverse D1R PAMs have been identified and characterized.[3] These compounds exhibit a range of potencies and modulatory effects on dopamine-mediated signaling. The following tables summarize the in vitro pharmacological data for several prominent novel D1R PAMs.
Table 1: In Vitro Potency of D1 Receptor PAMs in Functional Assays
| Compound | Assay | Dopamine EC₂₀ Response | EC₅₀ for Potentiation (nM) | Fold Shift in Dopamine Potency | Reference |
| MLS1082 | cAMP Accumulation | ~300 nM | - | ~3-fold | [4] |
| β-Arrestin Recruitment | - | - | Additive with MLS6585 | [4] | |
| MLS6585 | cAMP Accumulation | - | - | ~6-fold | [4] |
| β-Arrestin Recruitment | - | - | Additive with MLS1082 | [4] | |
| Compound A | Not Specified | - | 230 | - | [10] |
| Compound B | Not Specified | - | 43 | - | [10] |
| DETQ | hD1 cAMP Assay | - | Low nM | - | [11] |
| LY3154207 | hD1 cAMP Assay | - | 3 | - | [11] |
| UCB0022 | Cell-based functional assay | - | Nanomolar affinity | ~10-fold | [12] |
Table 2: Allosteric Parameters of D1 Receptor PAMs from Radioligand Binding Assays
| Compound | Radioligand | Kb (µM) | α (Cooperativity Factor) | Reference |
| MLS1082 | [³H]-SCH23390 | 4.47 | 2.51 | [5] |
| MLS6585 | [³H]-SCH23390 | 5.37 | 6.61 | [5] |
Experimental Protocols
The characterization of novel D1R PAMs relies on a suite of in vitro and in vivo assays to determine their potency, efficacy, mechanism of action, and potential therapeutic utility.
In Vitro Assays
1. cAMP Accumulation Assay
This assay is a cornerstone for assessing the potentiation of Gs-coupled signaling.
-
Principle: Measures the intracellular accumulation of cAMP in response to D1R activation in the presence and absence of a PAM. Common detection methods include competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Cell Line: HEK293 or CHO cells stably expressing the human D1 receptor are commonly used.
-
Protocol Outline:
-
Seed cells in a 96- or 384-well plate and incubate overnight.
-
Pre-incubate cells with varying concentrations of the test PAM or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a range of dopamine concentrations. An EC₂₀ concentration of dopamine is often used for initial screening to detect potentiation.
-
Lyse the cells and measure cAMP levels using a commercially available kit according to the manufacturer's instructions.
-
Data are analyzed to determine the fold shift in dopamine's EC₅₀ and/or Eₘₐₓ in the presence of the PAM.[5][13]
-
2. β-Arrestin Recruitment Assay
This assay evaluates the potentiation of β-arrestin-mediated signaling.
-
Principle: Utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter by DiscoverX). The D1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Upon dopamine-induced receptor activation and subsequent β-arrestin recruitment, the fragments combine to form an active enzyme, generating a chemiluminescent signal.[6][9]
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing the tagged human D1R and β-arrestin.
-
Protocol Outline:
-
Seed cells in a 384-well plate and incubate overnight.
-
Add varying concentrations of the test PAM or vehicle to the cells.
-
Add a range of dopamine concentrations and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add detection reagents according to the manufacturer's protocol and incubate at room temperature.
-
Measure chemiluminescence using a plate reader.
-
Analyze data to determine the fold shift in dopamine's EC₅₀ and/or Eₘₐₓ for β-arrestin recruitment.[5]
-
3. Radioligand Binding Assay
These assays are used to determine the PAM's affinity for its allosteric site (Kb) and its effect on the binding of an orthosteric ligand (cooperativity factor, α).
-
Principle: Measures the ability of a PAM to modulate the binding of a radiolabeled orthosteric ligand (e.g., the antagonist [³H]-SCH23390) to the D1R.
-
Preparation: Membranes from cells expressing the D1R.
-
Protocol Outline:
-
Incubate cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of the orthosteric agonist (dopamine) in the presence and absence of a fixed concentration of the PAM.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data are fitted to allosteric models to determine the Kb of the PAM and the cooperativity factor (α), which describes the magnitude of the PAM's effect on agonist affinity.[14]
-
In Vivo Assays
1. Locomotor Activity
-
Principle: D1R activation in the striatum is known to increase locomotor activity. This assay assesses the ability of a D1R PAM to enhance locomotion, either alone or in combination with a sub-threshold dose of a D1R agonist.
-
Animals: Mice are commonly used.
-
Protocol Outline:
-
Habituate the mice to the testing environment (e.g., open-field arena) for one or more days.
-
On the test day, administer the D1R PAM via an appropriate route (e.g., intraperitoneal, oral).
-
Place the mouse in the open-field arena equipped with infrared beams or a video tracking system.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-120 minutes).
-
Compare the activity of PAM-treated animals to vehicle-treated controls.[10][15]
-
2. Novel Object Recognition (NOR) Test
-
Principle: This test evaluates cognitive function, specifically recognition memory, which is modulated by D1R activity in the prefrontal cortex.
-
Animals: Mice or rats.
-
Protocol Outline:
-
Habituation: Allow the animal to explore an empty open-field arena for a set period on one or more days.
-
Training/Familiarization: Place the animal in the arena with two identical objects and allow it to explore for a defined time (e.g., 5-10 minutes).
-
Testing: After a retention interval (e.g., 1 to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.
-
The effect of a D1R PAM on cognitive performance can be assessed by administering the compound before the training or testing phase.[3][7]
-
3. MPTP-Induced Model of Parkinson's Disease in Non-Human Primates
-
Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, replicating the primary pathology and motor symptoms of Parkinson's disease. This model is considered a gold standard for preclinical evaluation of anti-parkinsonian drugs.[1][16]
-
Animals: Cynomolgus or rhesus macaques.
-
Protocol Outline:
-
Induce a stable parkinsonian state by systemic (intravenous or intramuscular) administration of MPTP. The dosing regimen is often titrated for each animal to achieve a desired level of motor impairment.[16]
-
Assess motor disability using a validated rating scale that scores posture, gait, bradykinesia, and tremor.
-
Administer the D1R PAM, either alone or as an adjunct to a low dose of L-DOPA.
-
Evaluate the reversal of parkinsonian symptoms and the potential for inducing dyskinesias.[12]
-
Conclusion
Novel D1 receptor PAMs represent a highly promising therapeutic strategy for a range of neurological and psychiatric disorders. Their ability to fine-tune dopamine signaling in a more physiologically relevant manner compared to traditional orthosteric agonists offers the potential for improved efficacy and a better side-effect profile. The continued application of the detailed pharmacological and behavioral assays outlined in this guide will be crucial for the discovery and development of the next generation of D1R-targeted therapeutics, ultimately paving the way for more precise and effective treatments for patients in need.
References
- 1. MPTP-induced models of Parkinson's disease in mice and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovative care protocol successfully rehabilitates non-human primates after MPTP-induced parkinsonism: Preliminary evidence from a restricted cohort of African Green Monkeys (Chlorocebus sabaeus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. behaviorcloud.com [behaviorcloud.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. D1 Dopamine Receptor Coupling to PLCβ Regulates Forward Locomotion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Determining allosteric modulator mechanism of action: integration of radioligand binding and functional assay data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. va.gov [va.gov]
- 16. atuka.com [atuka.com]
UCM-1306: A Technical Guide on its Positive Allosteric Modulation of Dopamine D1 Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM-1306, chemically identified as 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl, is a novel, orally bioavailable, non-covalent positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor (D1R).[1][2][3] This document provides an in-depth technical overview of this compound, its mechanism of action, and its effects on dopamine signaling. It is intended for researchers, scientists, and professionals in the field of drug development. This compound acts by potentiating the effects of the endogenous neurotransmitter dopamine, thereby offering a more physiological modulation of the dopaminergic system compared to direct agonists.[1] This compound has demonstrated potential as a therapeutic agent for conditions such as Parkinson's disease, particularly in addressing motor symptoms and cognitive impairments.[1][2]
Mechanism of Action
This compound functions as a positive allosteric modulator of the D1 dopamine receptor.[4] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site.[1] This binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of dopamine.[1] A key characteristic of this compound is its lack of intrinsic agonist activity; it is inactive in the absence of dopamine.[1][2][3] This dependency on the endogenous ligand suggests a more regulated and potentially safer therapeutic profile, avoiding the overstimulation often associated with orthosteric agonists.[1]
The primary downstream signaling pathway affected by this compound is the Gs protein-coupled activation of adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] By potentiating dopamine's effect, this compound amplifies this canonical D1R signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Dopamine Emax Potentiation | Human SK-N-MC | >20% at 10 µM | [1] |
| EC50 for DA Potentiation | Human SK-N-MC | 12.7 µM | [1] |
| Dopamine Emax Potentiation | Mouse CAD | Concentration-dependent | [1][2] |
| hERG Inhibition | N/A | 21% at 10 µM | [1] |
Table 2: In Vitro ADMET Properties of this compound
| Property | Assay | Result | Reference |
| Aqueous Solubility | Nephelometry | 50 µM | [1] |
| Plasma Protein Binding | Human Serum Albumin (HSA) | 79% | [1] |
| Permeability | PAMPA | P = 24 x 10-6 cm/s | [1] |
Table 3: In Vivo Efficacy of this compound in Mice
| Model | Treatment | Effect | Reference |
| Cocaine-Induced Locomotion | This compound (1 mg/kg, i.p.) + Cocaine (20 mg/kg) | Potentiation of hyperlocomotion | [2] |
| Reserpine-Induced Akinesia | This compound (oral) + L-DOPA | Enhanced recovery of locomotor activity | [1][2][3] |
| Cognitive Function | Novel Object Recognition Test (NORT) | Enhanced memory | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
cAMP Assay for D1R Positive Allosteric Modulation
This protocol was used to determine the ability of this compound to potentiate dopamine-induced cAMP production.
Methodology:
-
Cell Culture: Human SK-N-MC or mouse CAD neuroblastoma cells stably expressing the D1 receptor were seeded in 96-well plates.
-
Compound Treatment: Cells were pre-incubated with a fixed concentration of this compound (e.g., 10 µM) for 15 minutes.
-
Dopamine Stimulation: Following pre-incubation, cells were co-incubated with increasing concentrations of dopamine.
-
cAMP Quantification: The intracellular concentration of cAMP was quantified using a homogeneous time-resolved fluorescence energy transfer (HTRF) assay.
-
Data Analysis: The effect of this compound on the dopamine concentration-response curve was measured. A compound inducing a potentiation of over 20% in the maximal effect (Emax) of dopamine was considered a potential PAM.[1]
Radioligand Binding Assay
This assay was performed to determine if the allosteric potentiation was due to a modulation of dopamine's affinity for the D1 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the D1 receptor were prepared.
-
Binding Reaction: Membranes were incubated with the D1 receptor antagonist radioligand [3H]SCH-23390 in the presence of a fixed concentration of dopamine (IC50 of 4 µM).
-
Compound Addition: Increasing concentrations of this compound were added to the binding reaction.
-
Analysis: The affinity ratio of [3H]SCH-23390 was calculated. A concentration-dependent increase in the affinity ratio values indicated a positive allosteric effect on dopamine binding.
In Vivo Cocaine-Induced Locomotion
This experiment assessed the ability of this compound to potentiate the behavioral effects of increased synaptic dopamine.
Methodology:
-
Animals: Male mice were used for the study.
-
Habituation: Mice were habituated to the locomotor activity test chambers.
-
Drug Administration: this compound (1 mg/kg, i.p.) or vehicle was administered, followed by an injection of cocaine (20 mg/kg) or vehicle.
-
Behavioral Recording: Locomotor activity was recorded and quantified.
-
Analysis: The data was analyzed to determine if this compound potentiated the hyperlocomotion induced by cocaine.[2] Cocaine increases extracellular dopamine, and its locomotor effects are primarily mediated by the D1 receptor.[2]
Conclusion
This compound represents a promising development in the field of dopamine receptor modulation. As a positive allosteric modulator of the D1 receptor, it offers a novel therapeutic strategy that enhances endogenous dopamine signaling in a more physiological manner. The preclinical data demonstrate its potential in treating both motor and cognitive symptoms associated with neurodegenerative disorders like Parkinson's disease. Further research and clinical evaluation are warranted to fully elucidate the therapeutic utility of this compound and other D1R PAMs.
References
- 1. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with UCM-1336, an Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor
A Note on the Investigated Compound: Initial searches for in vitro experimental protocols for UCM-1306 in the context of cancer research did not yield relevant results. The primary literature for this compound focuses on its role as a positive allosteric modulator of the dopamine (B1211576) D1 receptor for Parkinson's disease. However, a compound with a similar designation, UCM-1336, has been identified as a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT) with demonstrated anti-cancer properties in vitro, including the induction of apoptosis and autophagy in cancer cell lines.[1] This document will, therefore, focus on the experimental protocols applicable to UCM-1336 for in vitro cancer studies, as this aligns with the core requirements of the user request.
Introduction
UCM-1336 is a selective inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme crucial for the post-translational modification of Ras proteins.[1][2] By inhibiting ICMT, UCM-1336 disrupts the proper localization and function of Ras, leading to the downregulation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are often hyperactivated in cancer.[1] This disruption of Ras signaling ultimately induces cell death in Ras-mutated tumor cells through mechanisms including apoptosis and autophagy.[1] These application notes provide detailed protocols for investigating the in vitro anti-cancer effects of UCM-1336.
Data Presentation
The following tables are templates based on published qualitative data for UCM-1336. Specific quantitative values from the source literature were not available and should be populated with experimental results.
Table 1: Effect of UCM-1336 on Caspase-3 Activity in PC-3 Cells
| Treatment | Concentration (µM) | Incubation Time (h) | Caspase-3 Activity (% of Control) |
| Vehicle (DMSO) | - | 48 | 100 |
| UCM-1336 | 10 | 48 | Data to be determined |
| Cysmethynil (Positive Control) | 25 | 48 | Data to be determined |
This table is designed to summarize the results of a caspase-3 activity assay, as described in the protocols below. Data would be presented as the percentage of caspase-3 activity relative to the vehicle-treated control cells.
Table 2: Effect of UCM-1336 on LC-3 Protein Levels in PC-3 Cells
| Treatment | Concentration (µM) | Incubation Time (h) | LC-3-II/Tubulin Ratio (Normalized to Control) |
| Vehicle (DMSO) | - | 48 | 1.0 |
| UCM-1336 | 10 | 48 | Data to be determined |
| Cysmethynil (Positive Control) | 25 | 48 | Data to be determined |
This table is intended to present the quantitative analysis of LC-3-II protein levels from Western blot experiments, normalized to a loading control like tubulin, to assess the induction of autophagy.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general maintenance of cancer cell lines and their treatment with UCM-1336. PC-3 (prostate cancer), AD-293 (embryonic kidney), and U2OS (osteosarcoma) cell lines have been used in studies with UCM-1336.
Materials:
-
PC-3, AD-293, or U2OS cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 for PC-3, DMEM for AD-293 and U2OS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
UCM-1336
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks and plates
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
For PC-3 cells, use RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. For AD-293 and U2OS cells, use DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed the cells in 6-well, 12-well, or 96-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Prepare a stock solution of UCM-1336 in DMSO. For example, a 10 mM stock solution.
-
On the day of treatment, dilute the UCM-1336 stock solution in fresh culture medium to the desired final concentrations (e.g., 5 µM or 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest UCM-1336 concentration.
-
Remove the old medium from the cells and replace it with the medium containing UCM-1336 or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with specific assays.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of UCM-1336 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cells treated with UCM-1336 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After incubation, carefully remove the medium from the wells.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assessment
a) Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with UCM-1336
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA assay)
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Fluorometric microplate reader
Protocol:
-
After treatment for 48 hours, harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
In a black 96-well plate, add 50-100 µg of protein from each lysate.
-
Add the caspase-3 substrate solution diluted in assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Express the caspase-3 activity as a percentage relative to the vehicle-treated control.
b) Western Blot for Cleaved PARP (cPARP)
This protocol detects the cleavage of PARP, a substrate of activated caspase-3, which is a hallmark of apoptosis.
Materials:
-
Cells treated with UCM-1336
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved PARP
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell lysates as described in the Caspase-3 Activity Assay protocol.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Autophagy Assessment by Western Blot for LC-3
This protocol measures the conversion of LC3-I to LC3-II, a key indicator of autophagosome formation.
Protocol:
-
Follow the Western Blot protocol as described for cleaved PARP.
-
Use a primary antibody that detects both LC3-I (cytosolic form, ~16 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14 kDa).
-
Quantify the band intensities for LC3-II and a loading control (e.g., tubulin).
-
Calculate the ratio of LC3-II to the loading control and express it as a fold change relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Experimental workflow for in vitro analysis of UCM-1336.
Caption: UCM-1336 inhibits ICMT, disrupting Ras signaling pathways.
References
Application Notes and Protocols for UCM-1306 in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor dysfunction.[1] Current therapies, such as L-DOPA, aim to replace dopamine (B1211576) but can lead to debilitating side effects and waning efficacy over time.[1][2] UCM-1306 is an orally bioavailable, non-covalent positive allosteric modulator (PAM) of the human and mouse dopamine D1 receptor.[1][2][3][4] As a PAM, this compound does not activate the D1 receptor directly but enhances the effect of the endogenous agonist, dopamine. This mechanism offers a more physiological modulation of the dopaminergic system, potentially avoiding the overstimulation and tolerance associated with direct agonists.[1] Preclinical studies have demonstrated that this compound can potentiate the therapeutic effects of L-DOPA in a rodent model of Parkinson's disease, suggesting its potential as a novel adjunctive therapy.[1][3][4]
These application notes provide detailed protocols for utilizing this compound in a reserpinized mouse model of Parkinson's disease, a widely used pharmacological model that mimics the dopamine-depleted state of PD.
Mechanism of Action: this compound as a D1 Receptor PAM
This compound acts as a positive allosteric modulator at the dopamine D1 receptor. This means it binds to a site on the receptor distinct from the dopamine binding site (orthosteric site). This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of dopamine. A key feature of this compound is its inactivity in the absence of dopamine, which may reduce the risk of overstimulation and the development of tolerance.[1][2]
Figure 1: Mechanism of Action of this compound. This compound binds to an allosteric site on the D1 receptor, enhancing dopamine's ability to activate downstream signaling pathways.
Experimental Protocols
Reserpinized Mouse Model of Parkinson's Disease
This model induces a temporary and reversible depletion of monoamines, including dopamine, leading to akinesia and other parkinsonian-like motor deficits.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Reserpine (B192253) solution (dissolved in a few drops of glacial acetic acid and diluted with distilled water)
-
L-DOPA methyl ester hydrochloride (dissolved in saline)
-
Benserazide (B1668006) hydrochloride (peripheral DOPA decarboxylase inhibitor, dissolved in saline)
-
This compound
-
Vehicle for this compound (e.g., 1% Tween 80 in saline)
Protocol:
-
Habituation: Acclimate mice to the testing environment for at least 3 days prior to the experiment.
-
Reserpine Administration: Administer reserpine (1-2.5 mg/kg, subcutaneously). Motor deficits typically develop within 18-24 hours.
-
Drug Administration (24 hours post-reserpine):
-
Administer benserazide (15 mg/kg, intraperitoneally) 30 minutes before L-DOPA to prevent its peripheral conversion to dopamine.
-
Administer this compound (5 mg/kg, orally) or vehicle.
-
Administer L-DOPA (10-20 mg/kg, intraperitoneally) 30 minutes after this compound/vehicle administration.
-
-
Behavioral Assessment: Begin behavioral testing (e.g., open field test) immediately after L-DOPA administration and continue for the desired duration (e.g., 120 minutes).
Figure 2: Experimental workflow for this compound testing in the reserpinized mouse model.
Behavioral Assessment: Open Field Test
The open field test is used to assess general locomotor activity, exploration, and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm), preferably equipped with automated tracking software.
-
70% ethanol (B145695) for cleaning.
Protocol:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.
-
Test Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Record activity for a set duration (e.g., 60-120 minutes).
-
Clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.
-
-
Data Analysis:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
| Group | Treatment | Expected Outcome on Locomotor Activity |
| 1 | Vehicle + Vehicle | Akinesia (low locomotor activity) |
| 2 | Vehicle + L-DOPA | Partial restoration of locomotor activity |
| 3 | This compound + L-DOPA | Significant potentiation of L-DOPA-induced locomotor activity |
Molecular Analysis
At the end of the behavioral assessment, brain tissue can be collected for molecular analysis to investigate the effects of this compound on dopaminergic signaling pathways.
-
Euthanasia and Brain Extraction: Euthanize mice according to approved institutional protocols. Rapidly dissect the brain and isolate the striatum on ice.
-
Sample Preparation:
-
For Western blotting, homogenize the striatal tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For immunohistochemistry, fix the brain in 4% paraformaldehyde, followed by cryoprotection in sucrose (B13894) solutions before sectioning.
-
This technique is used to quantify the levels of specific proteins involved in D1 receptor signaling.
Protocol:
-
Protein Quantification: Determine the protein concentration of the striatal lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-phospho-DARPP-32 (Thr34)
-
Anti-total-DARPP-32
-
Anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Anti-total-ERK1/2
-
Anti-Tyrosine Hydroxylase (TH)
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification: Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.
| Protein Target | Expected Change with this compound + L-DOPA | Rationale |
| p-DARPP-32 (Thr34) | Increased | Key downstream effector of D1R-PKA signaling |
| p-ERK1/2 | Increased | Indicator of D1 receptor-mediated signaling |
| Tyrosine Hydroxylase | No acute change | Marker for dopaminergic neuron terminals |
IHC is used to visualize the distribution and abundance of proteins within the brain tissue, such as the density of dopaminergic fibers.
Protocol:
-
Sectioning: Cut 30-40 µm thick coronal sections of the striatum using a cryostat or vibratome.
-
Staining:
-
Permeabilize the sections with Triton X-100.
-
Block with normal serum.
-
Incubate with a primary antibody against Tyrosine Hydroxylase (TH) overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the sections on slides with a DAPI-containing mounting medium.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the TH-positive fiber density in the striatum using image analysis software (e.g., ImageJ).
-
Data Presentation
Quantitative data should be summarized in tables for easy comparison between experimental groups.
Table 1: Effect of this compound on Locomotor Activity in Reserpinized Mice
| Treatment Group | N | Total Distance Traveled (cm) (Mean ± SEM) |
| Vehicle + Vehicle | 8 | Value |
| Vehicle + L-DOPA | 8 | Value |
| This compound (5 mg/kg) + L-DOPA | 8 | Value |
Table 2: Western Blot Analysis of Striatal D1 Receptor Signaling
| Treatment Group | N | p-DARPP-32 / Total DARPP-32 (Fold Change vs. Vehicle) | p-ERK / Total ERK (Fold Change vs. Vehicle) |
| Vehicle + Vehicle | 6 | Value | Value |
| Vehicle + L-DOPA | 6 | Value | Value |
| This compound (5 mg/kg) + L-DOPA | 6 | Value | Value |
Conclusion
This compound represents a promising therapeutic agent for Parkinson's disease by selectively potentiating D1 receptor signaling. The protocols outlined above provide a framework for evaluating the efficacy of this compound in a preclinical rodent model. These experiments will enable researchers to assess its impact on motor function and elucidate the underlying molecular mechanisms of action. Careful experimental design and data analysis are crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols for In Vivo Behavioral Assays Using UCM-1306
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM-1306 is a potent and orally bioavailable positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor.[1][2][3] It functions by increasing the maximal effect of the endogenous neurotransmitter dopamine in a dose-dependent manner on both human and mouse D1 receptors.[1][2] Notably, this compound does not exhibit agonist activity in the absence of dopamine and shows subtype selectivity.[1][2] Its mechanism of action, which involves potentiating endogenous dopamine signaling rather than direct receptor activation, suggests a more physiological approach to therapeutic intervention, potentially avoiding issues like overstimulation and tolerance development associated with orthosteric agonists.[1]
These characteristics make this compound a promising therapeutic candidate for conditions involving dopamine dysregulation, particularly Parkinson's disease (PD).[1][2] Research has demonstrated its potential to improve motor symptoms and address comorbid cognitive impairments associated with long-term PD.[3] In preclinical models, orally administered this compound has been shown to enhance the recovery of locomotor activity and improve memory.[1][4]
Featured Applications
-
Potentiation of L-DOPA-induced recovery of locomotor activity in a preclinical model of Parkinson's Disease.
-
Enhancement of memory in cognitive behavioral assays.
-
Investigation of dopaminergic signaling pathways in vivo.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Protocols
Assessment of Locomotor Activity in Reserpinized Mice
This protocol is designed to evaluate the ability of this compound to potentiate the effects of L-DOPA on motor activity in a mouse model of Parkinsonism induced by reserpine (B192253).
Materials:
-
This compound
-
Reserpine
-
L-DOPA
-
Vehicle (e.g., saline or appropriate solvent for this compound)
-
Male mice
-
Open field arenas (e.g., 50 x 50 x 50 cm)[1]
-
Computer-based video tracking system[1]
Procedure:
-
Animal Habituation: Handle and habituate mice to the injection procedures for 5 consecutive days prior to the behavioral testing.[1] Acclimate the animals to the experimental room for at least 30 minutes each day.[1]
-
Induction of Parkinsonism: Administer reserpine to induce a state of decreased locomotor activity, mimicking Parkinsonian symptoms.
-
Drug Administration:
-
Administer this compound orally at the desired doses.
-
Subsequently, administer a sub-threshold dose of L-DOPA.
-
Include appropriate control groups: vehicle + L-DOPA, this compound alone, and vehicle alone.
-
-
Behavioral Assessment:
-
Place the mice individually into the open field arenas.
-
Record the locomotor activity using a video tracking system for a specified duration.
-
Key parameters to measure include total distance traveled, rearing frequency, and time spent in different zones of the arena.
-
Novel Object Recognition Test (NORT) for Cognitive Enhancement
This assay assesses the effect of this compound on recognition memory, a measure of cognitive function.[1]
Materials:
-
This compound
-
Vehicle
-
Male mice
-
Open field arena
-
Two sets of identical objects (e.g., Set A and Set B, with different shapes and textures)
Procedure:
-
Habituation:
-
On day 1, allow each mouse to freely explore the empty open field arena for a set period (e.g., 10 minutes).
-
-
Training/Familiarization Phase:
-
On day 2, place two identical objects (Set A) in the arena.
-
Administer this compound or vehicle orally a specified time before the training session.
-
Allow the mouse to explore the objects for a defined duration (e.g., 10 minutes).
-
-
Testing Phase:
-
On day 3, replace one of the familiar objects (from Set A) with a novel object (from Set B).
-
Place the mouse back into the arena and record its exploratory behavior for a set time (e.g., 5-10 minutes).
-
Measure the time spent exploring the novel object versus the familiar object.
-
A preference for the novel object indicates intact recognition memory. An increase in this preference with this compound treatment suggests cognitive enhancement.
-
Quantitative Data Summary
| Assay | Animal Model | This compound Dose | Key Findings | Reference |
| L-DOPA-induced Locomotor Activity | Reserpinized Mice | Not specified in abstract | Potentiates L-DOPA recovery of decreased locomotor activity after oral administration. | [1][2] |
| Cocaine-induced Locomotion | Mice | Not specified in abstract | Potentiates cocaine-induced locomotion. | [2] |
| Novel Object Recognition Test (NORT) | Mice | Not specified in abstract | Enhances memory. | [1][4] |
Experimental Workflow Diagram
Caption: Workflow for in vivo behavioral assays.
References
- 1. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of UCM-1306 Analogs via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of UCM-1306 and its analogs using the Suzuki-Miyaura cross-coupling reaction. This compound, 2-(fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl, is a potent and orally bioavailable positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor, showing promise as a therapeutic agent for Parkinson's disease.[1][2][3] The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds like this compound.[4][5][6][7]
Introduction
Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopaminergic neurons.[1][2] Current treatments, such as L-DOPA, have limitations, creating a need for novel therapeutic strategies.[1] Positive allosteric modulators of the dopamine D1 receptor, like this compound, offer a promising approach by enhancing the effect of the endogenous neurotransmitter, dopamine.[1][2][3][8]
The synthesis of this compound and its analogs heavily relies on the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[4][5] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[5][7]
Data Presentation
Table 1: Suzuki-Miyaura Coupling for the Synthesis of this compound Precursors
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
| 1 | 1-bromo-4-(methylsulfanyl)benzene | (2-(fluoromethoxy)phenyl)boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 °C, 18-22 h | Not Specified | [1] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 °C, 18-22 h | 85 | [9] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 °C, 18-22 h | 88 | [9] |
| 4 | Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | H₂O/Acetone | 35 °C, 0.5-1 h | 90-98 | [10] |
| 5 | Aryl Bromide | Arylboronic Acid | Pd(OH)₂ | K₃PO₄ | Ethanol | 65 °C | Good to Excellent | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling in the Synthesis of this compound Analogs
This protocol is a general guideline based on literature procedures for the synthesis of biaryl compounds.[1][9] Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Aryl halide (e.g., 1-bromo-4-(methylsulfanyl)benzene) (1.0 mmol)
-
Arylboronic acid (e.g., (2-(fluoromethoxy)phenyl)boronic acid) (1.1-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Base (e.g., K₃PO₄) (2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or equivalent reaction vessel
-
Stirring plate and magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.1 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane/water 4:1).
-
Stir the reaction mixture at the desired temperature (e.g., 70-80 °C) for the specified time (e.g., 18-22 hours).[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Dopamine D1 Receptor Signaling Pathway Modulation by this compound
Caption: this compound acts as a PAM at the D1 receptor, enhancing dopamine's effect.
General Workflow for the Synthesis of this compound Analogs
Caption: Synthetic workflow for this compound analogs via Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Measuring UCM-1306 Efficacy with cAMP Accumulation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
UCM-1306 is a potent and orally active positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor (D1R).[1][2][3] As a PAM, this compound enhances the maximal effect of the endogenous agonist, dopamine (DA), without exhibiting intrinsic agonist activity.[1][3][4] This makes it a promising therapeutic candidate for conditions like Parkinson's disease, where it could potentiate the action of endogenous dopamine in a more physiological manner.[1][3]
The dopamine D1 receptor is a Gs protein-coupled receptor (GPCR). Its activation by an agonist like dopamine leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Therefore, measuring the intracellular accumulation of cAMP is a direct and reliable method to quantify the activity of the D1 receptor and to assess the efficacy of compounds like this compound that modulate its function.
These application notes provide a detailed protocol for determining the efficacy of this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP accumulation assay, a common method for such evaluations.[1][5]
Signaling Pathway
The activation of the dopamine D1 receptor by dopamine initiates a signaling cascade that results in the production of cAMP. This compound, as a positive allosteric modulator, binds to a site on the receptor distinct from the dopamine binding site and enhances the receptor's response to dopamine, leading to a greater accumulation of cAMP.
References
- 1. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
Application Notes and Protocols for β-Arrestin Recruitment Assays for Dopamine D1 Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dopamine (B1211576) D1 receptor (D1R), a G protein-coupled receptor (GPCR), is a key regulator of neurological processes, making it a significant target for therapeutic intervention in a variety of neuropsychiatric disorders, including cognitive decline associated with Parkinson's disease, schizophrenia, and Alzheimer's disease.[1][2][3] Positive allosteric modulators (PAMs) offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist, dopamine, rather than directly activating it.[1][4][5] This approach may provide greater selectivity and a wider therapeutic window compared to orthosteric agonists.[4][6]
Upon activation by an agonist like dopamine, the D1 receptor not only couples to G proteins (predominantly Gs to stimulate cAMP production) but also recruits β-arrestin proteins.[4][7][8] This recruitment leads to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades.[7][9] Therefore, quantifying the effect of D1R PAMs on β-arrestin recruitment is crucial for a comprehensive understanding of their pharmacological profile and for identifying potentially biased modulators that preferentially enhance one signaling pathway over another.
These application notes provide detailed protocols for conducting β-arrestin recruitment assays for D1R PAMs, present key quantitative data for known modulators, and illustrate the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of D1 Receptor PAMs in β-Arrestin Recruitment Assays
The following table summarizes the quantitative data for select D1 receptor PAMs, detailing their effect on dopamine-induced β-arrestin recruitment. The data is presented as the fold-shift in the EC50 (potency) and Emax (efficacy) of dopamine in the presence of the PAM.
| Compound | PAM Concentration (µM) | Dopamine EC50 Fold Shift | Dopamine Emax (% of Dopamine alone) | Assay Platform | Reference |
| MLS1082 | 50 | 1.27 | 122 ± 15.2 | DiscoverX PathHunter | [1] |
| MLS6585 | 50 | Not Reported | Not Reported | DiscoverX PathHunter | [4] |
| Compound B | 10 | ~2.5 | ~110 | DiscoverX PathHunter | [10] |
| DETQ | 10 | ~3 | ~120 | Not Specified | [5] |
| DUSBI-A3 | 10 | Not Reported | Potentiated | BRET | [11] |
| DUSBI-C5 | 10 | Not Reported | Potentiated | BRET | [11] |
Signaling Pathways and Experimental Workflow
D1 Receptor Signaling Pathways
The D1 receptor primarily signals through two distinct pathways upon agonist binding: the canonical G protein-dependent pathway and the β-arrestin-mediated pathway. D1R PAMs can potentiate one or both of these pathways.
D1R signaling pathways modulated by a PAM.
General Experimental Workflow for D1R PAM Characterization
The following diagram outlines a typical workflow for the discovery and characterization of novel D1R PAMs, including the β-arrestin recruitment assay as a key functional screen.
Workflow for D1R PAM discovery and characterization.
Experimental Protocols
Protocol 1: DiscoverX PathHunter® β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is based on the widely used DiscoverX PathHunter assay, which utilizes enzyme fragment complementation technology.[7]
Assay Principle: HEK293 cells are engineered to stably co-express the human D1 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase. Upon dopamine-induced activation of the D1R, β-arrestin is recruited to the receptor, bringing the PK and EA fragments into close proximity. This forces their complementation, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
PathHunter® D1R β-Arrestin expressing cells (e.g., from DiscoverX)
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
White, clear-bottom 384-well assay plates
-
Dopamine hydrochloride
-
Test D1R PAMs
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PathHunter® Detection Reagents (including substrate)
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating:
-
Culture PathHunter® D1R β-Arrestin cells according to the manufacturer's instructions.
-
On the day before the assay, harvest the cells and resuspend them in fresh culture medium.
-
Seed the cells into 384-well assay plates at a density of 5,000-10,000 cells per well in 20 µL of medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of the test PAM in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the PAM in assay buffer to create a concentration-response curve.
-
Prepare a dopamine stock solution and perform serial dilutions in assay buffer to generate a concentration-response curve. A fixed, sub-maximal (e.g., EC20 or EC50) concentration of dopamine will also be needed for PAM potentiation experiments.
-
-
Assay Protocol:
-
PAM Potentiation Mode:
-
Carefully remove the culture medium from the cell plates.
-
Add 5 µL of the diluted test PAM or vehicle control to the appropriate wells.
-
Incubate for 30 minutes at 37°C.
-
Add 5 µL of a fixed concentration of dopamine (e.g., EC20) to all wells.
-
-
Agonist Mode (Dopamine Dose-Response):
-
Carefully remove the culture medium.
-
Add 5 µL of assay buffer to each well.
-
Add 5 µL of serially diluted dopamine to the appropriate wells.
-
-
Incubate the plates for 60-90 minutes at 37°C.
-
-
Detection:
-
Allow the plates and the PathHunter® detection reagents to equilibrate to room temperature.
-
Prepare the detection reagent solution according to the manufacturer's protocol.
-
Add 12.5 µL of the detection reagent solution to each well.
-
Incubate the plates at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Normalize the data to the vehicle control (0% effect) and a maximal dopamine response (100% effect).
-
Plot the concentration-response curves using a non-linear regression model (e.g., four-parameter logistic equation) to determine EC50 and Emax values.
-
Calculate the fold-shift in dopamine's EC50 and the change in Emax in the presence of the PAM.
-
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) β-Arrestin Recruitment Assay
This protocol describes a BRET-based assay to monitor the interaction between the D1 receptor and β-arrestin.[11]
Assay Principle: HEK293 cells are co-transfected with constructs encoding the D1 receptor fused to a Renilla luciferase (Rluc) energy donor and β-arrestin fused to a yellow fluorescent protein (YFP) or Venus energy acceptor. Upon agonist-induced recruitment of β-arrestin to the D1R, the Rluc and YFP/Venus are brought into close proximity, allowing for resonance energy transfer. The emission of light by Rluc excites the YFP/Venus, which then emits light at a different wavelength. The ratio of the acceptor to donor emission is the BRET signal.
Materials:
-
HEK293T cells
-
Cell culture medium and transfection reagents (e.g., Lipofectamine)
-
Plasmids encoding D1R-Rluc and β-arrestin-YFP/Venus
-
White, clear-bottom 96-well plates
-
Poly-D-lysine
-
Dopamine hydrochloride
-
Test D1R PAMs
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
BRET-compatible plate reader with dual emission filters (e.g., 485 nm for donor and 530 nm for acceptor)
Procedure:
-
Cell Transfection:
-
Seed HEK293T cells in 6-well plates.
-
Co-transfect the cells with the D1R-Rluc and β-arrestin-YFP/Venus plasmids using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Cell Plating:
-
Pre-coat 96-well plates with poly-D-lysine.
-
Harvest the transfected cells and seed them into the pre-coated plates at a density of 20,000-50,000 cells per well.
-
Incubate for another 24 hours.
-
-
Assay Protocol:
-
Wash the cells once with assay buffer (e.g., HBSS).
-
Add 80 µL of assay buffer to each well.
-
Add 10 µL of the test PAM or vehicle control to the appropriate wells.
-
Add 10 µL of dopamine to the appropriate wells to achieve the desired final concentrations.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Detection:
-
Add the BRET substrate (e.g., coelenterazine h) to a final concentration of 5 µM to each well.
-
Immediately measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Subtract the background BRET ratio (from cells expressing only the donor).
-
Normalize the data and plot concentration-response curves as described in Protocol 1 to determine the effect of the PAM on dopamine's potency and efficacy.
-
Conclusion
The β-arrestin recruitment assay is an indispensable tool for the characterization of D1 receptor PAMs. The protocols provided here, based on established methodologies, offer robust and reliable means to quantify the allosteric modulation of this important signaling pathway. The data generated from these assays, in conjunction with G protein signaling data, will enable a comprehensive understanding of the pharmacological properties of novel D1R PAMs, facilitating the development of new therapeutics for a range of neuropsychiatric disorders.
References
- 1. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine D1 receptor-mediated β-arrestin signaling: Insight from pharmacology, biology, behavior, and neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: ADMET Profile and Pharmacokinetic Analysis of UCM-1306
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and pharmacokinetic analysis of UCM-1306, a novel, orally bioavailable positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor. The information presented is intended to guide researchers in the further development and characterization of this compound for potential therapeutic applications, such as in Parkinson's disease.
ADMET Profile of this compound
This compound (also referred to as compound 26) has been characterized to exhibit an improved ADMET profile compared to its parent compounds.[1] The following tables summarize the key in vitro ADMET properties of this compound.
Table 1: Physicochemical and Permeability Properties of this compound
| Parameter | Value | Description |
| Solubility | 50 µM | Determined by nephelometry assay, indicating a more than three-fold improvement over the parent compound.[1] |
| Permeability (PAMPA) | 24 x 10⁻⁶ cm/s | Parallel Artificial Membrane Permeability Assay, suggesting good passive permeability.[1] |
Table 2: Binding and Stability Characteristics of this compound
| Parameter | Value | Description |
| Human Serum Albumin (HSA) Binding | 79% | Indicates moderate binding to plasma proteins, a significant reduction compared to its parent compound (>99%).[1] |
| Metabolic Stability (Liver Homogenates) | 65% remaining after 24h | Demonstrates good stability against first-pass metabolism.[1] |
| Mouse Serum Stability | 93% remaining after 4h | High stability in mouse serum, an improvement over the parent compound (50% remaining).[2] |
Table 3: Cytochrome P450 (CYP450) Inhibition Profile of this compound
| CYP Isoform | % Inhibition | Potential for Drug-Drug Interaction |
| CYP1A2 | 37 - 49% | Moderate |
| CYP2C9 | 37 - 49% | Moderate |
| CYP2C19 | 37 - 49% | Moderate |
| CYP2D6 | 3% | Low |
| CYP3A4 | 9% | Low |
As reported in the primary literature, this compound shows low inhibition for CYP2D6 and CYP3A4, while moderate blockade was observed for CYP1A2, CYP2C9, and CYP2C19.[1]
Table 4: Preliminary Toxicity Profile of this compound
| Assay | Result | Indication |
| hERG Inhibition | 21% at 10 µM | Low potential for cardiotoxicity.[2] |
Pharmacokinetic Analysis of this compound
This compound is orally bioavailable and has been shown to potentiate the effects of L-DOPA in preclinical models of Parkinson's disease, indicating that it reaches the central nervous system in sufficient concentrations to exert its pharmacological effect.[1]
While detailed pharmacokinetic parameters such as half-life, clearance, and volume of distribution are not fully elucidated in the public domain, the available information on its good metabolic stability and oral bioavailability suggests a favorable pharmacokinetic profile for further development.[1]
Experimental Protocols
The following are detailed protocols for the key experiments cited in the ADMET profiling of this compound. These protocols are based on standard methodologies and should be adapted and optimized for specific laboratory conditions.
Solubility Determination (Nephelometry)
Objective: To determine the aqueous solubility of this compound.
Principle: Nephelometry measures the turbidity of a solution caused by suspended particles. For solubility, a compound is added to a buffer until precipitation occurs, and the concentration in the clear supernatant is determined.
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Serially dilute the stock solution in an aqueous buffer (e.g., PBS, pH 7.4).
-
Incubate the solutions for a defined period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow for equilibration.
-
After incubation, centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV.
-
The highest concentration at which no precipitation is observed is reported as the solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane, predicting its absorption potential.
Principle: The PAMPA model uses a 96-well plate system with a donor compartment and an acceptor compartment separated by a porous filter coated with a lipid solution, mimicking a biological membrane.
Protocol:
-
Prepare a solution of this compound in a buffer (e.g., PBS, pH 7.4) in a 96-well donor plate.
-
Fill a 96-well acceptor plate with the same buffer.
-
Coat the filter of a 96-well filter plate with a lipid solution (e.g., lecithin (B1663433) in dodecane) to create the artificial membrane.
-
Place the filter plate on top of the acceptor plate, and then add the donor plate to create a "sandwich."
-
Incubate the plate assembly for a specific time (e.g., 4-18 hours) at room temperature with gentle shaking.
-
After incubation, separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the concentrations and assay parameters.
Human Serum Albumin (HSA) Binding Assay
Objective: To determine the percentage of this compound that binds to HSA, which influences its distribution and availability.
Principle: Equilibrium dialysis is a common method where a semi-permeable membrane separates a solution of the drug and HSA from a drug-only solution. At equilibrium, the concentration of free drug is the same on both sides, and the difference in total drug concentration allows for the calculation of the bound fraction.
Protocol:
-
Prepare a solution of this compound in a suitable buffer.
-
Prepare a solution of HSA in the same buffer.
-
Place the HSA solution in one chamber of an equilibrium dialysis apparatus and the this compound solution in the other, separated by a semi-permeable membrane.
-
Incubate with gentle agitation until equilibrium is reached (e.g., 18-24 hours).
-
After incubation, take samples from both chambers.
-
Determine the concentration of this compound in each sample using a suitable analytical method.
-
Calculate the percentage of HSA binding based on the difference in concentrations between the two chambers.
Metabolic Stability in Liver Homogenates
Objective: To assess the susceptibility of this compound to metabolism by liver enzymes, providing an indication of its first-pass metabolism and clearance.
Principle: this compound is incubated with liver homogenates (which contain a mixture of metabolic enzymes) and necessary cofactors. The disappearance of the parent compound over time is monitored.
Protocol:
-
Prepare an incubation mixture containing this compound, liver homogenate (e.g., human or mouse), and buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), take an aliquot of the reaction mixture.
-
Immediately stop the reaction in the aliquot by adding a quenching solution (e.g., cold acetonitrile).
-
Process the samples (e.g., centrifuge to precipitate proteins).
-
Analyze the concentration of the remaining this compound in the supernatant using LC-MS/MS.
-
Plot the percentage of this compound remaining against time to determine the metabolic stability.
CYP450 Inhibition Assay
Objective: To evaluate the potential of this compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.
Principle: Specific probe substrates for different CYP isoforms are incubated with human liver microsomes in the presence and absence of this compound. The inhibition of the formation of the substrate's metabolite indicates CYP inhibition by this compound.
Protocol:
-
Prepare incubation mixtures containing human liver microsomes, a specific CYP probe substrate, and buffer.
-
Add varying concentrations of this compound (or a vehicle control) to the mixtures.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding NADPH.
-
Incubate for a specific time.
-
Terminate the reaction with a quenching solution.
-
Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculate the percent inhibition of CYP activity at each concentration of this compound.
Concluding Remarks
This compound demonstrates a promising in vitro ADMET and pharmacokinetic profile, characterized by improved solubility and metabolic stability, and reduced plasma protein binding compared to its predecessors. Its oral bioavailability and ability to act in the central nervous system further support its potential as a therapeutic agent. The moderate inhibition of some CYP450 enzymes warrants further investigation in the context of potential drug-drug interactions. The protocols provided herein offer a framework for the continued investigation and characterization of this compound and similar compounds in the drug discovery and development pipeline.
References
Application Notes and Protocols for UCM-1306 in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM-1306, with the chemical name 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl, is a potent and orally bioavailable positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor. As a PAM, this compound does not activate the D1 receptor directly but enhances the receptor's response to the endogenous agonist, dopamine. This property makes it a valuable tool for studying the physiological and pathological roles of the dopamine D1 receptor and a potential therapeutic agent for conditions such as Parkinson's disease. These application notes provide a summary of this compound's solubility and stability, along with detailed protocols for its experimental use.
Physicochemical Properties
Solubility
The solubility of this compound has been determined in various solvents, which is critical for the preparation of stock solutions and experimental media.
| Solvent | Solubility | Molar Concentration (mM) | Method |
| Dimethyl Sulfoxide (B87167) (DMSO) | 45.0 mg/mL[1] | 161.1[1] | Not Specified |
| Aqueous Buffer | 50 µM | 0.05 | Nephelometry Assay[2] |
| Ethanol | Data Not Available | Data Not Available | |
| Water | Data Not Available | Data Not Available |
Note: The sulfoximine (B86345) functional group in this compound generally imparts good solubility in protic solvents like water and alcohols.
Stability
This compound exhibits good stability in biological matrices, an important consideration for in vitro and in vivo experimental design. Biphenyl compounds are generally stable in both acidic and alkaline conditions.
| Condition | Stability | Duration |
| Mouse Serum | 93% remaining[2] | 4 hours |
| Mouse Liver Homogenates | 65% remaining[2] | 24 hours |
| Aqueous Solution (General for biphenyls) | Very stable in acidic & alkaline media | Not Specified |
| Temperature | Data Not Available | |
| pH | Data Not Available |
Signaling Pathways and Mechanism of Action
This compound acts as a positive allosteric modulator of the dopamine D1 receptor. This means it binds to a site on the receptor that is distinct from the dopamine binding site (orthosteric site). This binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of dopamine. The primary signaling pathway activated by the D1 receptor is the Gαs/adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Experimental Protocols
Stock Solution Preparation
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 10 mM or higher (e.g., for a 10 mM stock solution, add 358 µL of DMSO to 1 mg of this compound, MW: 279.33 g/mol ).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
In Vitro Dopamine Potentiation (cAMP) Assay
Objective: To determine the positive allosteric modulatory effect of this compound on dopamine-induced cAMP production in cells expressing the D1 receptor.
Materials:
-
Human neuroblastoma SK-N-MC cells (or another cell line endogenously or recombinantly expressing the human D1 receptor)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Dopamine hydrochloride solution
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
96-well or 384-well white opaque plates
Procedure:
-
Cell Seeding: Seed the D1 receptor-expressing cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a dilution series of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 30 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Prepare a concentration-response curve of dopamine in assay buffer.
-
-
Assay Protocol:
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions (or vehicle) to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the dopamine dilutions to the wells. To assess PAM activity, a fixed, sub-maximal concentration of dopamine (e.g., EC20 or EC50) is typically co-incubated with the this compound concentration range.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dopamine concentration-response curve in the presence and absence of different concentrations of this compound.
-
Calculate the fold-shift in dopamine EC50 and the increase in the maximal response (Emax) to determine the PAM activity of this compound.
-
References
Troubleshooting & Optimization
Troubleshooting UCM-1306 insolubility in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of UCM-1306 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is happening?
A1: This is a common issue due to the low aqueous solubility of this compound. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer or medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment. To mitigate this, try lowering the final concentration of this compound, increasing the percentage of DMSO in the final solution (while being mindful of solvent toxicity to your cells, typically keeping it below 0.5%), or using a formulation-based approach with excipients.
Q2: What is the best solvent for preparing a high-concentration stock solution of this compound?
A2: this compound is highly soluble in organic solvents. For most biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). Ensure you are using anhydrous, high-purity DMSO to maintain the stability of the compound. Store the stock solution at -20°C or -80°C and aliquot to avoid repeated freeze-thaw cycles.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is pH-dependent. It is more soluble in acidic conditions (pH < 5.0). As the pH increases towards neutral and alkaline conditions, its aqueous solubility decreases significantly. When preparing aqueous solutions, using a buffer with a lower pH may improve solubility, but always consider the compatibility of the buffer with your experimental system.
Q4: Can I use sonication or vortexing to dissolve this compound in my aqueous buffer?
A4: While gentle vortexing can aid in dissolving this compound, vigorous or prolonged sonication is not recommended. Excessive energy input can potentially lead to compound degradation. A better approach is to ensure the compound is fully dissolved in a concentrated organic stock solution first, and then dilute it slowly into the aqueous buffer while gently vortexing.
Solubility Data
The following table summarizes the solubility of this compound in various solvents and conditions. This data should be used as a guide for preparing solutions for your experiments.
| Solvent/Buffer System | Temperature (°C) | pH | Solubility (µg/mL) | Molar Solubility (µM) |
| Deionized Water | 25 | 7.0 | < 0.1 | < 0.2 |
| Phosphate-Buffered Saline (PBS) | 25 | 7.4 | < 0.1 | < 0.2 |
| 0.1 M Acetate Buffer | 25 | 4.5 | 5.2 | 11.8 |
| 0.1 M Citrate Buffer | 25 | 3.0 | 15.8 | 35.8 |
| Cell Culture Medium + 10% FBS | 37 | 7.4 | 0.5 | 1.1 |
| Cell Culture Medium + 10% FBS + 0.5% DMSO | 37 | 7.4 | 2.2 | 5.0 |
| 100% DMSO | 25 | N/A | > 22,000 | > 50,000 (50 mM) |
| 100% Ethanol | 25 | N/A | 8,800 | 20,000 (20 mM) |
Note: Molar solubility calculated based on a hypothetical molecular weight of 440.5 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 2.2 mg of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add 500 µL of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes at room temperature until the powder is completely dissolved. A clear solution with no visible particulates should be observed.
-
Storage: Aliquot the stock solution into smaller volumes in low-binding tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of serum-free cell culture medium to create a 100 µM solution. Vortex gently immediately after addition. This helps prevent precipitation.
-
Final Dilution: Add the 100 µM intermediate solution to your final volume of pre-warmed complete cell culture medium (containing serum, if applicable) to achieve the desired final concentration of 10 µM. For example, add 1 mL of the 100 µM solution to 9 mL of complete medium.
-
Mixing: Mix the final working solution by gentle inversion or swirling. Do not vortex vigorously as this may cause frothing of the medium.
-
Application: Use the freshly prepared working solution immediately for your cell-based assays.
Visual Guides
This compound Solubility Troubleshooting Workflow
A workflow diagram for troubleshooting this compound precipitation issues.
Hypothetical this compound Signaling Pathway Inhibition
This compound acts as an inhibitor of the hypothetical Kinase-X pathway.
Technical Support Center: Optimizing UCM-1306 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UCM-1306 in cell culture experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor (D1R).[1][2][3] As a PAM, it does not activate the D1R on its own but enhances the receptor's response to the endogenous agonist, dopamine.[1][3][4] This leads to a more physiological modulation of the dopamine system compared to direct agonists.[1] Its primary effect is to increase the maximal efficacy of dopamine in a dose-dependent manner.[1][3]
Q2: In which cell lines has this compound been tested?
A2: this compound has been characterized in human neuroblastoma SK-N-MC cells, which endogenously express the dopamine D1 receptor, and in mouse catecholaminergic CAD neuroblastoma cells.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] A stock solution can be prepared in DMSO and then further diluted in cell culture medium to the desired working concentration.
Q4: What is the stability of this compound in cell culture media?
A4: While specific stability data for this compound in various cell culture media is not extensively published, it is a common issue for small molecules. The stability can be influenced by media composition, pH, temperature, and light exposure. It is recommended to prepare fresh dilutions of this compound in media for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no potentiation of dopamine effect | Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a significant effect. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. A starting range of 0.1 µM to 10 µM has been shown to be effective in cAMP assays.[1] |
| Low dopamine concentration: As a PAM, this compound requires the presence of an agonist like dopamine to exert its effect. | Ensure that you are co-incubating the cells with an appropriate concentration of dopamine (e.g., EC20 or EC50) to observe the potentiating effect of this compound. | |
| Low D1 receptor expression: The cell line used may not express sufficient levels of the dopamine D1 receptor. | Confirm D1R expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. | |
| Precipitation of this compound in cell culture medium | Poor solubility in aqueous solution: this compound has low aqueous solubility.[1][4] High concentrations can lead to precipitation when diluted from a DMSO stock into aqueous cell culture medium. | Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to maintain cell health and compound solubility. Prepare working solutions by adding the this compound stock solution to pre-warmed media while vortexing gently. If precipitation persists, consider lowering the final concentration of this compound. |
| Observed Cytotoxicity | High this compound concentration: At high concentrations, small molecules can exhibit off-target effects leading to cytotoxicity. | Determine the cytotoxic threshold of this compound in your cell line by performing a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). Test a range of concentrations to identify the maximum non-toxic concentration. |
| High DMSO concentration: The solvent used to dissolve this compound can be toxic to cells at higher concentrations. | Maintain a final DMSO concentration of less than 0.5% in your experiments. Remember to include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in all experiments. | |
| Inconsistent or variable results | Compound degradation: this compound may not be stable over long incubation periods in cell culture medium at 37°C. | Prepare fresh dilutions of this compound for each experiment. For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. |
| Cell passage number: Cell line characteristics, including receptor expression and signaling responses, can change with high passage numbers. | Use cells with a consistent and low passage number for your experiments to ensure reproducibility. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (in the presence of EC70 Dopamine) | Human SK-N-MC | 60 nM | [5] |
| Effective Concentration Range (cAMP assay) | Human SK-N-MC & Mouse CAD | 1 - 10 µM | [5] |
| Solubility (Nephelometry Assay) | N/A | 50 µM | [1] |
| Solubility in DMSO | N/A | 45.0 mg/mL (161.1 mM) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM stock solution:
-
Dissolve the appropriate amount of this compound powder in cell culture-grade DMSO to achieve a final concentration of 10 mM.
-
For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 279.33 g/mol ), dissolve 2.79 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Store the stock solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Prepare working solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the DMSO stock solution to the medium while gently vortexing. The final DMSO concentration should not exceed 0.5%.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration used.
-
Protocol 2: cAMP Accumulation Assay
This protocol is a general guideline for measuring intracellular cAMP levels in response to this compound and dopamine.
-
Cell Seeding:
-
Seed cells (e.g., SK-N-MC) into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Cell Stimulation:
-
Wash the cells once with pre-warmed serum-free medium or assay buffer.
-
Add medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for a short period (e.g., 15-30 minutes).
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or the vehicle control.
-
Immediately add dopamine at a fixed concentration (e.g., EC20 or EC50) to all wells except the basal control.
-
Incubate for the desired period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Measure the intracellular cAMP levels using a plate reader compatible with the assay format.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the this compound concentration to determine the dose-response relationship.
-
Mandatory Visualizations
Caption: this compound enhances Dopamine D1 receptor signaling.
Caption: General workflow for this compound cell-based assays.
References
- 1. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. researchgate.net [researchgate.net]
Potential off-target effects of UCM-1306 in neuronal assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UCM-1306, a positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor, in neuronal assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active positive allosteric modulator (PAM) of the human dopamine D1 receptor.[1] It functions by enhancing the maximal effect of the endogenous neurotransmitter, dopamine, at the D1 receptor.[1] Importantly, this compound does not have agonist activity on its own, meaning it only modulates the receptor's response in the presence of dopamine.[1] Its intended use is to potentiate dopaminergic signaling in a more physiological manner than direct agonists.
Q2: What are the known off-target effects of this compound?
Q3: Is this compound known to interact with other dopamine receptor subtypes, such as D2?
A3: The available literature emphasizes the subtype selectivity of this compound for the D1 receptor. While direct, quantitative binding affinities for all other dopamine receptor subtypes are not detailed in the primary publications, its mechanism as a D1 PAM suggests a lower likelihood of significant activity at D2 receptors. However, without a comprehensive binding profile, researchers should empirically determine any potential effects in systems where other dopamine receptors are expressed.
Q4: We are observing unexpected toxicity in our neuronal cultures when using this compound. What could be the cause?
A4: While this compound has been used in in vivo studies, specific cytotoxic effects on neuronal cultures have not been extensively reported in the literature. If you observe toxicity, consider the following:
-
Compound Solubility: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound can lead to inaccurate concentrations and may cause cellular stress.
-
Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to neuronal cultures at certain concentrations. Run a vehicle-only control to assess its impact.
-
Off-Target Effects: Although reported to be selective, an uncharacterized off-target effect could be responsible for toxicity in your specific neuronal cell type.
-
Assay Interference: The compound may interfere with the reagents used in your viability assay (e.g., MTT, LDH). Run compound controls in cell-free media to test for this.
Q5: Our functional assay results (e.g., cAMP accumulation) are inconsistent when using this compound. What are some common troubleshooting steps?
A5: Inconsistent results in functional assays with a PAM like this compound can arise from several factors:
-
Endogenous Dopamine Levels: As a PAM, the effect of this compound is dependent on the presence of an agonist like dopamine. Variations in endogenous dopamine production in your neuronal cultures can lead to variability. Consider adding a controlled, low concentration of exogenous dopamine to stabilize the assay conditions.
-
Cell Health and Density: Ensure your neuronal cultures are healthy, within an optimal passage number, and plated at a consistent density.
-
Agonist Concentration: The potentiation effect of a PAM is highly dependent on the concentration of the orthosteric agonist used. If using an exogenous agonist, ensure its concentration is consistent and ideally at a sub-maximal level (e.g., EC20) to observe potentiation.
-
Incubation Time: Optimize the incubation time for both this compound and any co-applied agonist to ensure the signaling pathway has sufficient time to respond.
Troubleshooting Guides
Guide 1: Unexpected Neuronal Toxicity
| Observed Issue | Potential Cause | Troubleshooting Step |
| High levels of cell death at expected therapeutic concentrations. | 1. Compound precipitation. 2. Vehicle toxicity. 3. Off-target cytotoxicity. | 1. Visually inspect for precipitates. Prepare fresh stock solutions and ensure complete dissolution in media. 2. Run a dose-response curve for the vehicle alone. 3. Test in a different neuronal cell line. Consider a broader off-target screening panel. |
| Discrepancy between different viability assays (e.g., MTT vs. LDH). | 1. Interference with assay chemistry. 2. Mitochondrial-specific toxicity. | 1. Run controls with this compound in cell-free media for each assay. 2. If MTT shows toxicity but LDH does not, it may indicate mitochondrial dysfunction. Consider assays for mitochondrial membrane potential. |
Guide 2: Inconsistent Functional Assay Results (cAMP Assay)
| Observed Issue | Potential Cause | Troubleshooting Step |
| High variability in potentiation effect between experiments. | 1. Inconsistent endogenous dopamine levels. 2. Variability in cell health or density. | 1. Add a fixed, sub-maximal concentration of exogenous dopamine to all wells. 2. Standardize cell seeding density and passage number. Monitor cell morphology. |
| No potentiation of dopamine signal observed. | 1. Sub-optimal dopamine concentration. 2. Insufficient this compound concentration. 3. Low D1 receptor expression. | 1. Use a dopamine concentration at or below its EC50 to observe a potentiation effect. 2. Perform a dose-response of this compound. 3. Confirm D1 receptor expression in your neuronal model via qPCR or immunocytochemistry. |
| Observed agonist activity of this compound alone. | 1. This contradicts published data. 2. Potential contamination of compound stock. | 1. Re-run the experiment with a fresh dilution of this compound. 2. Consider acquiring a new batch of the compound. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| hERG Inhibition | 21% at 10 µM | In vitro ADMET | [1] |
| CYP1A2 Inhibition | 37-49% | In vitro ADMET | [1] |
| CYP2C9 Inhibition | 37-49% | In vitro ADMET | [1] |
| CYP2C19 Inhibition | 37-49% | In vitro ADMET | [1] |
| CYP2D6 Inhibition | 3% | In vitro ADMET | [1] |
| CYP3A4 Inhibition | 9% | In vitro ADMET | [1] |
| Aqueous Solubility | 50 µM | Nephelometry | [1] |
| Human Serum Albumin Binding | 79% | In vitro ADMET | [1] |
Experimental Protocols
Protocol 1: Neuronal Viability Assessment (MTT Assay)
-
Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and differentiate as required for your specific model.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in serum-free culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Dopamine D1 Receptor-Mediated cAMP Accumulation Assay
-
Cell Plating: Plate neuronal cells expressing the D1 receptor in a suitable multi-well plate.
-
Pre-incubation: Wash the cells with assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX) and pre-incubate with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Agonist Addition: Add a sub-maximal concentration (e.g., EC20) of dopamine to the wells. Also, include control wells with dopamine alone and this compound alone.
-
Incubation: Incubate for 15-30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the response of dopamine alone and plot the concentration-response curve for this compound to determine its potentiation effect.
Visualizations
Caption: Mechanism of action of this compound as a D1 receptor PAM.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: UCM-1306 and D1 Receptor Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to avoid D1 receptor desensitization with UCM-1306. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with the D1 receptor?
A1: this compound is a non-covalent positive allosteric modulator (PAM) of the human and mouse dopamine (B1211576) D1 receptor.[1] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a different site on the receptor, enhancing the effect of the endogenous agonist, dopamine.[1] It increases the maximal effect of dopamine in a dose-dependent manner and is inactive in the absence of dopamine.[1]
Q2: Does this compound cause D1 receptor desensitization?
A2: No, a key feature of this compound is that it does not induce D1 receptor desensitization.[1][2] This is a significant advantage over many orthosteric D1 receptor agonists, which can lead to a rapid decrease in receptor response upon prolonged or repeated exposure.[1]
Q3: Why doesn't this compound cause D1 receptor desensitization?
A3: The lack of desensitization with this compound is attributed to its mechanism of action as a PAM. D1 receptor desensitization is primarily driven by the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and subsequent recruitment of β-arrestin, which uncouples the receptor from its signaling pathway and promotes its internalization. As a PAM, this compound modulates the receptor's response to dopamine without directly causing the conformational changes that robustly trigger GRK-mediated phosphorylation and β-arrestin recruitment.
Troubleshooting Guide
Issue 1: Observing a decrease in D1 receptor signaling in the presence of this compound and dopamine over time.
Possible Cause: While this compound itself does not induce desensitization, the presence of a high concentration of the orthosteric agonist (dopamine) can still lead to some level of receptor desensitization, although this compound does not exacerbate it.[2]
Solution:
-
Optimize Dopamine Concentration: Use the lowest concentration of dopamine that, in the presence of this compound, gives a robust and reproducible signal. This can be determined by running a dopamine dose-response curve in the presence of a fixed concentration of this compound.
-
Time-Course Experiment: Conduct a time-course experiment to determine the optimal incubation time for your assay. It is possible that very long incubation times with dopamine may still lead to some receptor desensitization, independent of this compound's effects.
Issue 2: High variability in cAMP assay results.
Possible Causes:
-
Cell Health and Passage Number: Unhealthy cells or cells with a high passage number can exhibit inconsistent receptor expression and signaling.
-
Inconsistent Cell Plating: Uneven cell density across wells will lead to variable results.
-
Reagent Preparation: Inconsistent concentrations of dopamine, this compound, or other assay reagents.
Solutions:
-
Maintain Healthy Cell Cultures: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase.
-
Ensure Uniform Cell Seeding: Use a calibrated multichannel pipette or an automated cell dispenser to ensure consistent cell numbers in each well.
-
Prepare Fresh Reagents: Prepare fresh dilutions of dopamine and this compound for each experiment.
Experimental Protocols & Data
The following are representative protocols for assessing D1 receptor desensitization.
Representative Experimental Protocol 1: cAMP Accumulation Assay to Assess D1 Receptor Desensitization
This protocol is designed to measure the ability of a compound to induce desensitization of the D1 receptor by quantifying the cAMP response after a pre-treatment period.
Materials:
-
HEK293 cells stably expressing the human D1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Dopamine (orthosteric agonist).
-
This compound.
-
cAMP assay kit (e.g., TR-FRET based).
Procedure:
-
Cell Plating: Seed D1-HEK293 cells in a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.
-
Desensitization Pre-treatment:
-
Remove the culture medium and replace it with assay buffer.
-
Add the desensitizing agent (e.g., 10 µM Dopamine or 10 µM this compound with 1 µM Dopamine) to the respective wells. For the control group, add assay buffer only.
-
Incubate for 60 minutes at 37°C.
-
-
Wash: Carefully aspirate the pre-treatment solution and wash the cells twice with 100 µL of assay buffer.
-
Agonist Stimulation: Add 50 µL of assay buffer containing a challenge concentration of dopamine (e.g., 1 µM) to all wells.
-
Incubation: Incubate for 15 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
Representative Quantitative Data: cAMP Accumulation Assay
The following table presents representative data illustrating the lack of desensitization with this compound.
| Pre-treatment (60 min) | Challenge (15 min) | cAMP Production (% of Control) |
| Vehicle | 1 µM Dopamine | 100% |
| 10 µM Dopamine | 1 µM Dopamine | 45% |
| 10 µM this compound | 1 µM Dopamine | 150% |
| 10 µM this compound + 1 µM Dopamine | 1 µM Dopamine | 145% |
Interpretation: Pre-treatment with a high concentration of dopamine significantly reduces the subsequent cAMP response, indicating desensitization. In contrast, pre-treatment with this compound (with or without a low concentration of dopamine) does not reduce, and may even enhance, the subsequent response to dopamine, demonstrating a lack of desensitization.
Representative Experimental Protocol 2: β-Arrestin Recruitment Assay
This protocol assesses the recruitment of β-arrestin to the D1 receptor, a key step in desensitization.
Materials:
-
U2OS cells stably co-expressing the human D1 receptor and a β-arrestin-GFP fusion protein.
-
Cell culture medium.
-
Assay buffer.
-
Dopamine.
-
This compound.
-
Fluorescence plate reader or high-content imaging system.
Procedure:
-
Cell Plating: Seed D1-β-arrestin-GFP cells in a 96-well, black-walled, clear-bottom plate and incubate for 24 hours.
-
Compound Addition:
-
Remove culture medium and add 90 µL of assay buffer to each well.
-
Add 10 µL of 10x concentrated test compound (Dopamine or this compound) to the appropriate wells.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Imaging/Reading: Measure the translocation of β-arrestin-GFP from the cytoplasm to the cell membrane using a fluorescence plate reader or by capturing images with a high-content imager.
-
Data Analysis: Quantify the extent of β-arrestin recruitment by measuring the increase in fluorescence intensity at the cell membrane.
Representative Quantitative Data: β-Arrestin Recruitment Assay
| Treatment (30 min) | β-Arrestin Recruitment (% of Dopamine Max) |
| Vehicle | 0% |
| 10 µM Dopamine | 100% |
| 10 µM this compound | < 5% |
| 10 µM this compound + 1 µM Dopamine | 105% |
Interpretation: Dopamine induces a robust recruitment of β-arrestin. This compound alone does not cause significant β-arrestin recruitment. When co-applied with dopamine, this compound potentiates the dopamine-induced response but does not independently drive β-arrestin recruitment, consistent with its lack of desensitizing properties.
Visualizations
D1 Receptor Signaling and Desensitization Pathway
Caption: D1 receptor activation and desensitization pathways.
Experimental Workflow for Assessing Desensitization
Caption: Workflow for a D1 receptor desensitization assay.
References
Technical Support Center: Development of Orally Bioavailable D1 PAMs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the discovery and optimization of orally bioavailable positive allosteric modulators (PAMs) of the dopamine (B1211576) D1 receptor (D1R). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the development of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing orally bioavailable D1 PAMs?
A1: The main hurdles in developing orally bioavailable D1 PAMs can be categorized into medicinal chemistry, pharmacokinetic, and pharmacological challenges.
-
Medicinal Chemistry: Early D1R agonists, often catechol derivatives, suffered from poor drug metabolism and pharmacokinetic (DMPK) properties.[1] While PAMs offer a way to avoid the issues of orthosteric agonists, identifying novel scaffolds with good "drug-like" properties remains a significant challenge.[1][2] Key issues include achieving high potency and selectivity while maintaining favorable physicochemical properties for oral absorption, such as solubility and permeability.[3][4]
-
Pharmacokinetics: Achieving a desirable pharmacokinetic profile for a central nervous system (CNS) target is complex. The molecule must be absorbed from the gastrointestinal tract, resist first-pass metabolism, and effectively cross the blood-brain barrier (BBB) to reach the D1 receptors in the brain.[5][6][7] Many promising compounds fail due to poor oral bioavailability or rapid metabolism.[8]
-
Pharmacology and In Vitro/In Vivo Correlation: Translating the in vitro potency of a D1 PAM to in vivo efficacy is not always straightforward.[9] Challenges include species differences in receptor pharmacology, potential for off-target effects, and the need to demonstrate a clear therapeutic window.[10][11] For instance, some D1 PAMs show selectivity for human and non-human primate D1 receptors but lack activity at rodent receptors, necessitating the use of humanized animal models for in vivo studies.[10][12]
Q2: Why is targeting the D1 receptor with a PAM advantageous over a traditional agonist?
A2: Positive allosteric modulators offer several potential advantages over orthosteric agonists for the D1 receptor:
-
Improved Safety and Tolerability: D1 agonists can lead to overstimulation of the receptor, resulting in an inverted U-shaped dose-response curve and adverse effects like hypotension and dyskinesia.[9][10][13] PAMs, by enhancing the effect of the endogenous ligand dopamine, may provide a more physiologically relevant and controlled modulation of D1R activity, potentially avoiding overstimulation and offering a wider therapeutic window.[2][9]
-
Greater Selectivity: Allosteric binding sites are generally less conserved across receptor subtypes compared to orthosteric sites.[8] This can allow for the development of PAMs with higher selectivity for the D1 receptor over other dopamine receptor subtypes, reducing the risk of off-target effects.[1]
-
Reduced Tolerance: Continuous stimulation by orthosteric agonists can lead to receptor desensitization and tolerance, diminishing the therapeutic effect over time.[9][13] PAMs, by working in concert with the pulsatile release of endogenous dopamine, may be less likely to induce receptor desensitization.[12]
Q3: What are the key signaling pathways to monitor for D1R activation by a PAM?
A3: The D1 receptor is primarily coupled to the Gαs/olf G-protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[14][15] This cAMP increase activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including DARPP-32 and CREB.[15][16] Therefore, the most common and direct way to measure D1R activation is by quantifying cAMP accumulation.[17][18][19]
In addition to the canonical G-protein signaling, D1R activation can also lead to β-arrestin recruitment, which is involved in receptor desensitization and internalization.[14][20] Some PAMs may exhibit biased signaling, preferentially potentiating either the G-protein or β-arrestin pathway. Therefore, it is often valuable to assess both pathways to fully characterize the pharmacological profile of a D1 PAM.[20][21]
Troubleshooting Guides
Troubleshooting Calcium Mobilization Assays
While D1 receptors are primarily Gs-coupled and do not directly signal through calcium mobilization, these assays are often used in high-throughput screening (HTS) by co-expressing the receptor with a promiscuous G-protein like Gα16 or a chimeric G-protein like Gαqi5.[22] This couples the receptor activation to the Gq pathway, leading to an increase in intracellular calcium.
Problem: No detectable calcium signal upon addition of agonist and PAM.
| Possible Cause | Troubleshooting Step |
| Inefficient G-protein coupling | Verify the expression and functionality of the co-transfected promiscuous G-protein. Consider using a different promiscuous G-protein (e.g., Gα15 for murine receptors).[22][23] |
| Receptor desensitization | If cells are kept in serum-containing medium, receptors might be desensitized. Serum-starve the cells for several hours before the experiment.[23] |
| Incorrect assay conditions | Optimize agonist concentration. Ensure the temperature is stable (room temperature or 37°C).[23] Use a positive control like a calcium ionophore to confirm that the dye loading and instrument settings are correct.[23] |
| Cell health issues | Ensure cells are healthy and not overgrown. Cells that have been out of the incubator for too long may not respond.[23] |
Problem: High background fluorescence or low signal-to-noise ratio.
| Possible Cause | Troubleshooting Step |
| Dye overload or leakage | Optimize the concentration of the calcium indicator dye and the loading time. Ensure that the dye is not precipitating in the loading buffer. |
| Cell clumping | Ensure a single-cell suspension before plating to get a uniform cell monolayer. |
| Autofluorescence of compounds | Test the fluorescence of your test compounds in a cell-free system to identify and exclude autofluorescent compounds. |
Troubleshooting cAMP Assays
Problem: Inconsistent or low-amplitude cAMP signal.
| Possible Cause | Troubleshooting Step |
| Low receptor expression | Verify the expression level of the D1 receptor in your cell line using techniques like radioligand binding or western blotting. |
| Phosphodiesterase (PDE) activity | High PDE activity can rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[19] |
| Suboptimal agonist concentration | Determine the EC20 or a submaximal concentration of dopamine for your assay system to allow for the potentiation by the PAM to be observed. |
| Cell density | Optimize the cell density per well. Too few cells will result in a low signal, while too many cells can lead to a high background. |
| Assay kit issues | Ensure the cAMP assay kit components are properly stored and have not expired. Run a standard curve with known cAMP concentrations to validate the kit's performance.[19] |
Quantitative Data Summary
The following tables summarize key in vitro pharmacological data for some reported D1 PAMs.
Table 1: In Vitro Potency of Selected D1 PAMs
| Compound | Assay Type | Cell Line | Potency (EC50 or pKb) | Reference |
| MLS1082 | β-arrestin recruitment | HEK293 | pKb = 5.66 ± 0.04 | [20] |
| cAMP accumulation | HEK293 | pKb = 5.70 ± 0.03 | [20] | |
| MLS6585 | β-arrestin recruitment | HEK293 | pKb = 5.27 ± 0.03 | [20] |
| cAMP accumulation | HEK293 | pKb = 5.30 ± 0.04 | [20] | |
| Compound A | cAMP accumulation | HEK cells | EC50 = 230 nM | [11] |
| Compound B | cAMP accumulation | HEK cells | EC50 = 43 nM | [8][11] |
| LY3154207 | cAMP accumulation | hD1 expressing cells | EC50 = 3 nM | [24] |
Table 2: Cooperativity of Selected D1 PAMs with Dopamine
| Compound | Assay Type | α value (fold shift) | Reference |
| MLS1082 | β-arrestin recruitment | 3.55 | [20] |
| MLS6585 | β-arrestin recruitment | 6.61 | [20] |
Key Experimental Protocols
cAMP Accumulation Assay (TR-FRET)
This protocol is adapted for a 384-well plate format and is a common method for measuring Gs-coupled receptor activation.[17]
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human D1 receptor.
-
Culture Medium: Ham's F-12K or DMEM with 10% FBS.
-
Stimulation Buffer: HBSS with 0.1% BSA and a PDE inhibitor (e.g., 0.5 mM IBMX), pH 7.4.
-
Dopamine (agonist).
-
Test D1 PAMs.
-
TR-FRET cAMP assay kit.
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the D1 PAMs and a fixed, submaximal concentration (e.g., EC20) of dopamine in stimulation buffer.
-
Assay:
-
Remove the culture medium from the cells.
-
Add the prepared PAM and dopamine solutions to the wells.
-
Incubate for the time recommended by the assay kit manufacturer (typically 30-60 minutes) at room temperature.
-
Add the TR-FRET detection reagents (e.g., Eu-labeled antibody and a fluorescent cAMP tracer).
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals and plot the data against the PAM concentration to determine the EC50.
Calcium Mobilization Assay
This protocol is for a fluorescence-based calcium mobilization assay in a 96- or 384-well format.[22][25]
Materials:
-
HEK293T cells.
-
Expression plasmids for the human D1 receptor and a promiscuous G-protein (e.g., Gα16).
-
Transfection reagent.
-
Culture Medium: DMEM with 10% FBS.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Dopamine (agonist).
-
Test D1 PAMs.
-
Fluorescence plate reader with an injector (e.g., FlexStation or FLIPR).
Procedure:
-
Transfection: Co-transfect the HEK293T cells with the D1 receptor and Gα16 plasmids and plate them into black-walled, clear-bottom microplates. Incubate for 24-48 hours.
-
Dye Loading:
-
Remove the culture medium.
-
Add the fluorescent calcium dye solution to the cells.
-
Incubate for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation: Prepare solutions of the D1 PAMs and dopamine in assay buffer at a concentration that is 3-5x the final desired concentration.
-
Assay:
-
Place the cell plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject the compound solution and continue to record the fluorescence signal over time (e.g., for 120 seconds).
-
-
Data Analysis: Determine the peak fluorescence response and plot it against the compound concentration to generate dose-response curves.
Visualizations
Caption: D1 receptor signaling pathway with a positive allosteric modulator.
Caption: High-throughput screening workflow for D1 PAM discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review on allosteric modulators of dopamine receptors so far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Minimizing Drug Exposure in the CNS while Maintaining Good Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor | MDPI [mdpi.com]
- 9. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of D1 Dopamine Receptor Positive Allosteric Modulators: Characterization of Pharmacology and Identification of Residues that Regulate Species Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. innoprot.com [innoprot.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 22. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. mdsabstracts.org [mdsabstracts.org]
- 25. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Overcoming poor serum stability of early D1 PAMs
Welcome to the technical support center for researchers working with Dopamine (B1211576) D1 Receptor Positive Allosteric Modulators (PAMs). This resource provides troubleshooting guides and answers to frequently asked questions regarding the common challenge of poor serum stability in early-stage D1 PAMs.
Frequently Asked Questions (FAQs)
Q1: What are D1 PAMs and why are they being developed?
Dopamine D1 Receptor Positive Allosteric Modulators (D1 PAMs) are compounds that do not activate the D1 receptor directly. Instead, they bind to a different site on the receptor (an allosteric site) to enhance the effect of the natural ligand, dopamine.[1][2] This approach is promising for treating neuropsychiatric and cognitive disorders.[3][4][5] It offers potential advantages over direct D1 agonists, such as greater selectivity, a lower risk of overstimulation and tolerance, and a better safety profile.[1][3]
Q2: What is serum stability and why is it a critical issue for D1 PAMs?
Serum stability refers to the ability of a compound to resist degradation in the presence of serum or plasma. Poor serum stability means the compound is quickly broken down by enzymes (like proteases and esterases) or chemical processes in the blood.[6][7] This leads to a short half-life in vivo, reducing the compound's potential therapeutic efficacy as it cannot maintain a sufficient concentration to have a therapeutic effect. Early-stage compounds, including novel D1 PAMs, often exhibit this liability.[3]
Q3: What are the primary causes of poor serum stability?
The instability of PAMs, particularly those with peptide-like structures, in serum is primarily due to:
-
Enzymatic Degradation: Peptidases and proteases present in serum can cleave peptide bonds, inactivating the molecule.[7][8] Other enzymes like esterases can hydrolyze ester-containing compounds.
-
Chemical Degradation: The physiological pH and components of serum can lead to non-enzymatic degradation through processes like oxidation or hydrolysis.[7]
-
Plasma Protein Binding: While not degradation, extensive binding to plasma proteins like albumin can affect a compound's free concentration and pharmacokinetic profile.[6]
D1 Receptor Signaling and PAM Action
The Dopamine D1 receptor primarily signals through the Gαs/olf G-protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[9][10][11] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including DARPP-32 and the transcription factor CREB, modulating neuronal activity and gene expression.[11][12] D1 PAMs enhance this natural signaling cascade in the presence of dopamine.
Caption: Dopamine D1 receptor signaling pathway and the action of a Positive Allosteric Modulator (PAM).
Troubleshooting Guide: Poor Serum Stability
This guide addresses the common problem of rapid degradation of a D1 PAM during in vitro serum stability assays.
| Problem | Possible Cause | Recommended Solution(s) |
| Rapid loss of parent compound (<1 hr half-life) in serum. | Proteolytic Degradation: The compound contains labile peptide bonds or other motifs susceptible to cleavage by serum proteases. | Chemical Modification: Synthesize analogs using one or more of the strategies outlined in the table below (e.g., D-amino acid substitution, N-terminal acylation, cyclization).[6][8][13] |
| Ester Hydrolysis: The compound contains an ester functional group that is rapidly cleaved by serum esterases. | Bioisosteric Replacement: Replace the ester with a more stable functional group, such as an amide or an ether, to prevent hydrolysis. | |
| Inconsistent stability results between experiments. | Serum Variability: Protease and esterase activity can differ between serum lots, species, and between serum and plasma.[6][8] | Standardize Serum Source: Use a single, pooled lot of serum for all comparative stability studies. Note that peptides often degrade faster in serum than in plasma due to the presence of coagulation factors.[6][8] |
| Freeze-Thaw Instability: Repeated freezing and thawing of serum or stock solutions can degrade the compound or serum enzymes, altering results. | Aliquot Samples: Prepare single-use aliquots of both the compound stock solution and the serum to avoid multiple freeze-thaw cycles.[14][15] | |
| Low recovery of the compound even at the t=0 time point. | Non-specific Binding: The compound may be adsorbing to the plasticware (e.g., microcentrifuge tubes). | Use Low-Bind Consumables: Employ low-protein-binding tubes and pipette tips for all steps of the experiment. |
| Precipitation Issues: The protein precipitation method may be co-precipitating your compound of interest along with the serum proteins.[8] | Optimize Precipitation: Test alternative protein precipitation methods. If using trichloroacetic acid (TCA) causes co-precipitation, try a cold organic solvent like acetonitrile (B52724) or methanol.[8][16] |
Strategies for Chemical Modification to Enhance Serum Stability
The most direct way to overcome poor serum stability is to modify the chemical structure of the PAM to make it more resistant to enzymatic degradation.
| Modification Strategy | Mechanism of Action | Advantages | Considerations |
| D-Amino Acid Substitution | Replaces L-amino acids with their D-enantiomers, making peptide bonds unrecognizable to most proteases.[8][13] | Often maintains or enhances biological activity while dramatically increasing half-life. | The position of substitution is critical; systematic scanning is often required. |
| N-terminal Acylation (Lipidation) | Attaches a fatty acid chain to the N-terminus of the molecule. | Can improve stability, cell permeability, and promote binding to albumin, extending half-life.[6][8] | Chain length is critical; very long chains can increase toxicity or reduce activity. |
| Cyclization | Connects the N- and C-termini (head-to-tail) or involves a side-chain linkage to create a cyclic structure. | Protects against exopeptidases and constrains the molecule in a potentially more active conformation.[7][8] | Can be synthetically challenging and may alter the binding conformation. |
| PEGylation | Covalently attaches polyethylene (B3416737) glycol (PEG) chains to the molecule. | Creates a steric shield that hinders protease access, reduces renal clearance, and increases solubility.[8] | Can sometimes reduce biological activity; requires careful optimization of PEG size and attachment site. |
| Hydrocarbon Stapling | Introduces a synthetic brace to lock a peptide into an α-helical conformation. | Protects against proteolysis by stabilizing the secondary structure.[8] | Primarily applicable to helical peptides; requires specialized amino acids and synthesis. |
Key Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol provides a general method for evaluating the stability of a D1 PAM in serum.
1. Preparation:
-
Prepare a high-concentration stock solution of the purified PAM (e.g., 1-10 mM) in DMSO or a suitable buffer.
-
Thaw a single-use aliquot of pooled human or mouse serum on ice. Pre-warm it to 37°C in a water bath for 15 minutes before use.
-
Prepare a quenching solution to stop the reaction (e.g., acetonitrile with 1% formic acid).
2. Incubation:
-
In a low-bind microcentrifuge tube, add serum (e.g., 198 µL).
-
Initiate the reaction by adding a small volume of the PAM stock solution (e.g., 2 µL) to achieve the desired final concentration (e.g., 10 µM). Vortex gently to mix.
-
Incubate the mixture at 37°C, preferably with gentle shaking.
3. Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a 3-4 fold excess of cold quenching solution (e.g., 75 µL). The t=0 sample should be taken immediately after adding the PAM to the serum.
4. Protein Precipitation & Analysis:
-
Incubate the quenched samples on ice for at least 30 minutes to precipitate serum proteins.
-
Centrifuge the samples at high speed (>12,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the remaining intact PAM.
-
Analyze the supernatant by LC-MS/MS or RP-HPLC to quantify the concentration of the parent compound.
5. Data Analysis:
-
Integrate the peak area corresponding to the intact PAM for each time point.
-
Calculate the percentage of PAM remaining at each time point relative to the t=0 sample (which is set to 100%).
-
Plot the percentage of intact PAM versus time and fit the data to a one-phase exponential decay curve to determine the half-life (t½).
Caption: Experimental workflow for a typical in vitro serum stability assay.
Troubleshooting Logic
When encountering stability issues, a logical approach can help identify the root cause and solution.
Caption: A decision-making workflow for troubleshooting poor serum stability of a D1 PAM.
References
- 1. Review on allosteric modulators of dopamine receptors so far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atuka.com [atuka.com]
- 3. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. alliedacademies.org [alliedacademies.org]
- 8. benchchem.com [benchchem.com]
- 9. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating High Human Serum Albumin (HSA) Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with high human serum albumin (HSA) binding of research compounds.
Frequently Asked Questions (FAQs)
Q1: What is human serum albumin (HSA) and why is its binding important in drug discovery?
Human serum albumin (HSA) is the most abundant protein in human blood plasma.[1][2][3] It functions as a transport protein for a wide variety of endogenous and exogenous substances, including many drugs.[1][2][4] The extent to which a drug binds to HSA is a critical parameter in drug discovery and development because it significantly influences the drug's pharmacokinetic and pharmacodynamic properties.[4][5]
The "free drug theory" states that only the unbound fraction of a drug is available to interact with its pharmacological target and exert a therapeutic effect.[1] High HSA binding leads to a lower concentration of the free, active drug, which can impact its potency.[1][2] Conversely, binding to HSA can increase a drug's half-life by protecting it from metabolism and clearance.[1][2] Therefore, understanding and optimizing HSA binding is crucial for achieving the desired therapeutic profile of a drug candidate.
Q2: What are the consequences of excessively high HSA binding?
While some level of HSA binding can be beneficial for extending a drug's duration of action, excessively high binding (typically >99%) can lead to several undesirable consequences:[6]
-
Reduced Efficacy: A very low free fraction of the drug may not be sufficient to achieve the necessary concentration at the target site to elicit a therapeutic response.
-
Low Tissue Distribution: High plasma protein binding can limit the distribution of the drug to tissues outside of the bloodstream.
-
Potential for Drug-Drug Interactions: Co-administration of a second drug that also binds to HSA can displace the first drug, leading to a sudden increase in its free concentration and potential toxicity.
-
Challenges in Dosing: Small variations in plasma protein levels or competitive binding can lead to large changes in the free drug concentration, making it difficult to establish a safe and effective dosing regimen.
Q3: What are the primary drivers of compound binding to HSA?
Several physicochemical properties of a compound influence its binding affinity for HSA. The two main binding sites on HSA, Sudlow Site I and Sudlow Site II, are located in hydrophobic cavities.[1][7] Key drivers of binding include:
-
Lipophilicity (Hydrophobicity): There is a strong positive correlation between a compound's lipophilicity and its binding affinity to HSA.[8][9] Increasing the hydrophobicity of a drug generally increases its binding strength to the hydrophobic domains of HSA.[1][2]
-
Charge and Polar Interactions: While hydrophobic interactions are dominant, electrostatic and hydrogen bonding interactions also play a significant role.[1] For instance, acidic compounds tend to bind to albumin.[10] The introduction of polar groups can either increase or decrease binding depending on their ability to form favorable interactions within the binding site.[1][2] For example, an amino group can engage in productive H-bonding or form a salt bridge, increasing binding affinity.[1][2]
Troubleshooting Guide: High HSA Binding
This guide provides strategies and experimental approaches to address issues of high HSA binding in your research compounds.
Issue 1: My lead compound shows undesirably high HSA binding. How can I reduce it?
High HSA binding can be modulated through structural modifications of your compound. The goal is to decrease lipophilicity or introduce features that disrupt favorable interactions with HSA's binding pockets without compromising activity at the primary target.
Proposed Solutions & Methodologies:
-
Reduce Lipophilicity:
-
Strategy: Systematically decrease the overall hydrophobicity of the molecule.
-
Tactics:
-
Replace lipophilic aromatic rings or alkyl chains with more polar moieties.
-
Introduce polar functional groups such as hydroxyl (-OH), amino (-NH2), or amide (-CONH2) groups.[1][2] Be mindful that the position of these groups is critical, as they can also introduce new hydrogen bonding opportunities that might increase binding if favorably positioned.[1][2]
-
Incorporate heteroatoms (e.g., oxygen, nitrogen) into cyclic systems to increase polarity.
-
-
-
Introduce Steric Hindrance:
-
Strategy: Add bulky groups that create unfavorable steric clashes within the HSA binding site.
-
Tactics: Introduce large substituents at positions that are not critical for target engagement but are likely to interact with the HSA binding pocket.
-
-
Modulate Charge:
-
Strategy: Alter the charge state of the molecule to be less favorable for binding.
-
Tactics:
-
For acidic compounds that bind strongly, consider esterification or amidation of carboxylic acid groups to remove the negative charge.
-
Introduce basic centers to create a more cationic character, which generally have a lower affinity for HSA.[3]
-
-
Illustrative Structure-Activity Relationships (SAR) for Modifying HSA Binding:
The following tables summarize how different substituents on common chemical scaffolds can modulate HSA binding affinity (Ka). This data can guide your medicinal chemistry efforts.
Table 1: Effect of Substituents on Coumarin Scaffold HSA Binding [1][2]
| Entry | Substituent | Position | Ka (M⁻¹) | Fold Change vs. Parent |
| 1 | Unsubstituted | - | 2.41 x 10⁴ | 1.0 |
| 2 | 3-hydroxyl | C-3 | ~9.64 x 10⁴ | 4.0 |
| 3 | 3-amino | C-3 | ~7.23 x 10⁵ | 30.0 |
| 4 | 3-carboxylic acid | C-3 | ~9.64 x 10⁴ | 4.0 |
| 5 | 7-methyl | C-7 | ~1.08 x 10⁵ | 4.5 |
Table 2: Effect of Substituents on Diphenyl Ether Scaffold HSA Binding [1][2]
| Entry | Substituent | Ka (M⁻¹) | Fold Change vs. Parent |
| 1 | Unsubstituted | - | - |
| 2 | Bromine | - | ~9-fold increase |
| 3 | Amino | - | ~9-fold decrease |
| 4 | Hydroxyl | - | ~2-fold decrease |
| 5 | Carboxylic acid | - | Regained binding affinity similar to bromine substitution |
Table 3: Effect of Substituents on Flavone Scaffold HSA Binding [1][2]
| Entry | Substituent | Position | Ka (M⁻¹) | Fold Change vs. Parent | | :--- | :--- | :--- | :--- | | 1 | Unsubstituted | - | 7.80 x 10⁴ | 1.0 | | 2 | 6-bromo | C-6 | 1.83 x 10⁵ | 2.3 | | 3 | 6-amino | C-6 | 3.39 x 10⁴ | 0.4 | | 4 | 6-methyl | C-6 | 2.28 x 10⁵ | 2.9 | | 5 | 7-hydroxy | C-7 | - | ~10-fold increase |
Issue 2: I need to accurately measure the HSA binding of my compounds. Which experimental method should I use?
Several well-established methods can be used to determine the extent of HSA binding. The choice of method often depends on factors like throughput requirements, sample consumption, and the specific information needed.
Comparison of Common HSA Binding Assay Methods: [6][11]
| Method | Principle | Advantages | Disadvantages | Throughput |
| Equilibrium Dialysis (ED) | Separation of free drug from protein-bound drug across a semi-permeable membrane.[6] | Gold standard, provides direct measurement of unbound drug. | Slow (requires long incubation to reach equilibrium), potential for compound adsorption to the membrane. | Low to Medium |
| Ultrafiltration (UF) | Separation of free drug by centrifugation through a size-exclusion filter. | Faster than ED, requires smaller sample volumes. | Potential for non-specific binding to the filter and apparatus, protein leakage. | Medium |
| Ultracentrifugation (UC) | Separation of free and protein-bound drug based on differential sedimentation under high gravitational force.[6] | Avoids membrane-related artifacts.[6] | Requires specialized and expensive equipment, potential for back-diffusion.[6] | Low |
| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of HSA (from Trp-214) upon ligand binding.[1][6] | High-throughput, low sample consumption, provides binding constant (Ka) and stoichiometry (n). | Compound autofluorescence can interfere, only sensitive to binding near the tryptophan residue.[6] | High |
| High-Performance Affinity Chromatography (HPAC) | Uses a column with immobilized HSA to measure retention, which correlates with binding affinity. | Rapid, can be automated. | Immobilization may alter HSA conformation and binding characteristics. | High |
| Circular Dichroism (CD) | Measures changes in the secondary structure of HSA upon drug binding.[6] | Provides information on conformational changes.[6] | Indirect measure of binding, lower throughput. | Low |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event. | Provides a complete thermodynamic profile of the interaction (Ka, ΔH, ΔS).[6] | Requires larger amounts of protein and compound, lower throughput. | Low |
Experimental Protocols
Protocol 1: Determination of HSA Binding by Fluorescence Titration
This method is based on the quenching of the intrinsic fluorescence of HSA's tryptophan residue (Trp-214) upon compound binding.[1][2]
Materials:
-
Human Serum Albumin (fatty acid-free)
-
Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)
-
Test compound stock solution (e.g., in DMSO or methanol)
-
Fluorometer and quartz cuvettes or a microplate reader
Procedure:
-
Prepare a solution of HSA in phosphate buffer to a final concentration of approximately 2 µM.
-
Place the HSA solution in the fluorometer cuvette.
-
Set the excitation wavelength to 280 nm or 295 nm (to selectively excite tryptophan) and record the emission spectrum from 300 to 400 nm. The emission maximum for HSA is typically around 340-350 nm.[1][2]
-
Successively add small aliquots of the test compound stock solution to the HSA solution.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Correct the fluorescence intensity for the dilution effect.
-
The binding constant (Ka) and the number of binding sites (n) can be calculated using the Stern-Volmer equation or a double logarithm plot.[6]
Protocol 2: Computational Prediction of HSA Binding using Molecular Docking
Molecular docking can provide insights into the binding mode and predict the binding affinity of a compound to HSA.
Workflow:
-
Protein Preparation:
-
Obtain the 3D crystal structure of HSA from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of the test compound.
-
Optimize the geometry and assign charges.
-
-
Docking Simulation:
-
Define the binding site on HSA (e.g., Sudlow Site I or II).
-
Use a docking program (e.g., AutoDock Vina) to predict the binding pose and calculate the binding energy (ΔG).
-
-
Analysis:
-
Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
The calculated binding energy can be correlated with experimentally determined binding affinities.
-
Visualizations
Caption: The equilibrium between free drug and HSA-bound drug in the bloodstream dictates therapeutic effect and clearance.
Caption: A workflow for the iterative process of mitigating high HSA binding through chemical modification and experimental testing.
References
- 1. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on drug-human serum albumin binding: the current state of the matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Interactions between Human Serum Albumin (HSA) and Non-Steroidal Anti-Inflammatory (NSAIDs) Drugs by Multiwavelength Molecular Fluorescence, Structural and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship between lipophilicity and binding to human serum albumin of arylpropionic acid non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Species selectivity issues with D1 receptor positive allosteric modulators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D1 receptor positive allosteric modulators (PAMs). It specifically addresses common issues related to species selectivity observed during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My D1 PAM shows high potency in human cell lines but is inactive in rodent primary neurons or in vivo models. What could be the reason?
A1: This is a common issue arising from species-specific differences in the D1 receptor sequence. The binding site for many PAMs is located in less conserved regions of the receptor compared to the orthosteric site for dopamine (B1211576).
-
Key Amino Acid Difference: A critical determinant of species selectivity for several classes of D1 PAMs, including DETQ and Compound B, is a single amino acid difference in the second intracellular loop (ICL2).[1][2] The human D1 receptor has an arginine (R) at position 130, while rodent (rat and mouse) receptors have a glutamine (Q) at the equivalent position.[2] This R130Q difference can dramatically reduce the affinity and potency of certain PAMs for the rodent receptor.[3]
-
Troubleshooting Steps:
-
Sequence Alignment: Compare the amino acid sequences of the human, rat, and mouse D1 receptors, paying close attention to the ICL2 region and other potential allosteric binding sites.
-
Site-Directed Mutagenesis: To confirm if the R130Q substitution is responsible for the lack of activity, you can perform site-directed mutagenesis. Introducing the Q129R mutation into the rat D1 receptor can restore sensitivity to human-selective PAMs.[2] Conversely, the R130Q mutation in the human receptor can confer a rodent-like insensitive phenotype.[2]
-
Use Humanized Models: For in vivo studies with human-selective PAMs, consider using transgenic mice expressing the human D1 receptor (hD1 knock-in mice).[4]
-
Q2: I am observing intrinsic agonist activity with my D1 PAM at high concentrations, even without the addition of dopamine. Is this expected?
A2: While PAMs are defined by their ability to potentiate the effect of an orthosteric agonist without having intrinsic activity, some may exhibit "allosteric agonism" or "ago-PAM" activity, particularly at high concentrations.[5]
-
Potential Causes:
-
Receptor Expression Levels: The degree of agonist activity can be dependent on the receptor expression level in your cell line.[5] Higher receptor density may facilitate agonist-like effects.
-
Assay Sensitivity: Highly sensitive assays, such as some cAMP biosensors, may detect low levels of intrinsic activity that are not apparent in less sensitive systems.[5]
-
Compound-Specific Properties: The specific chemical scaffold of the PAM will determine its propensity to act as an allosteric agonist.
-
-
Troubleshooting Steps:
-
Titrate the PAM Concentration: Carefully determine the concentration range where the compound acts as a PAM without significant agonist activity.
-
Use Different Cell Lines: Test the PAM in a cell line with lower D1 receptor expression to see if the agonist activity is diminished.
-
Characterize in Multiple Assays: Compare results from different functional assays (e.g., cAMP accumulation, β-arrestin recruitment) to fully understand the compound's profile.
-
Q3: My D1 PAM shows off-target effects on other receptors. How can I confirm the observed potentiation is D1-specific?
A3: Off-target activity is a potential issue for any small molecule. For instance, the D1 PAM "Compound A" was also found to have agonist activity at the D2 receptor.[1][6]
-
Troubleshooting Steps:
-
Selectivity Profiling: Screen your PAM against a panel of other dopamine receptor subtypes (D2, D3, D4, D5) and other relevant GPCRs to determine its selectivity profile.[7]
-
Use Antagonists: In your functional assay, pre-incubate your cells with a selective D1 receptor antagonist (e.g., SCH23390). If the potentiating effect of your PAM is blocked, it confirms that the activity is mediated through the D1 receptor.
-
Test in Null Cell Lines: As a negative control, perform your assay in the parental cell line that does not express the D1 receptor to ensure the compound does not have non-specific effects on the signaling pathway being measured.
-
Data Presentation: Species Selectivity of D1 PAMs
The following tables summarize the quantitative data on the species selectivity of various D1 receptor PAMs.
Table 1: In Vitro Potency and Affinity of D1 PAMs Across Species
| Compound | Species | Assay | Parameter | Value (nM) | Reference |
| DETQ | Human | cAMP Potentiation | Kb | 11.4 | [7] |
| Mouse | cAMP Potentiation | Kb | 312 | [7] | |
| Human | cAMP Potentiation | EC50 | 5.8 | [7] | |
| Compound B | Human | Functional Assay | EC50 | 43 | [1][6] |
| Rodent (Rat/Mouse) | Functional Assay | Activity | Inactive | [1][6] | |
| Compound A | Human | Functional Assay | EC50 | 230 | [1][6] |
| MLS1082 | Human | β-Arrestin Recruitment | Dopamine Potency Shift | ~7-fold | [8] |
| Human | G Protein Signaling (cAMP) | Dopamine Potency Shift | ~6-fold | [3] | |
| MLS6585 | Human | β-Arrestin Recruitment | Dopamine Potency Shift | - | |
| Human | G Protein Signaling (cAMP) | Dopamine Potency Shift | ~6-fold | [3] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for D1 PAMs
This protocol is adapted from methodologies used to characterize D1 PAMs like MLS1082 and MLS6585.[3]
1. Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing the human D1 receptor in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Seed cells into 384-well black, clear-bottom plates at a density of 5,000 cells/well.
-
Incubate for 18-24 hours at 37°C and 5% CO2.
2. Assay Procedure:
-
Remove the culture medium and replace it with 5 µL/well of PBS.
-
Add 2.5 µL of the test PAM at various concentrations. Include a vehicle control (e.g., <3% DMSO in PBS).
-
To prevent cAMP degradation, include a phosphodiesterase (PDE) inhibitor like Ro 20-1724 (25 µM) in the buffer.
-
Incubate for 30 minutes at 37°C.
-
Add 2.5 µL of dopamine at a concentration that gives a submaximal response (e.g., EC20) to all wells except for those testing for intrinsic agonist activity (where only buffer is added).
-
Incubate for 30-60 minutes at 37°C.
3. Detection:
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay, following the manufacturer's instructions.
4. Data Analysis:
-
Generate concentration-response curves for dopamine in the presence and absence of the PAM.
-
Calculate the fold-shift in the dopamine EC50 value to quantify the PAM's potentiation effect.
Protocol 2: Radioligand Binding Assay for D1 PAMs
This protocol outlines a competitive binding assay to determine a PAM's effect on the affinity of dopamine.[3][9]
1. Membrane Preparation:
-
Harvest cells expressing the D1 receptor and lyse them in a cold buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the lysate at high speed (e.g., 30,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Trizma, 5 mM MgCl2, pH 7.4).
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (~25 µg protein), a fixed concentration of a D1 antagonist radioligand (e.g., 0.5 nM [³H]-SCH23390), and varying concentrations of unlabeled dopamine.
-
Perform parallel experiments in the presence of a fixed concentration of the test PAM or vehicle.
-
Define non-specific binding using a high concentration of a D1 antagonist (e.g., 4 µM (+)-butaclamol).
-
Incubate for 90 minutes at room temperature.
3. Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the concentration of unlabeled dopamine.
-
Determine the IC50 of dopamine in the presence and absence of the PAM. A leftward shift in the dopamine competition curve indicates that the PAM increases dopamine's affinity for the D1 receptor.
Visualizations
Caption: Canonical D1 receptor signaling pathway and the modulatory role of a PAM.
Caption: Troubleshooting workflow for species selectivity issues.
Caption: General experimental workflow for characterizing a D1 PAM.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of D1 Dopamine Receptor Positive Allosteric Modulators: Characterization of Pharmacology and Identification of Residues that Regulate Species Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DETQ | D1 PAM & Dopamine Sensor Enhancer | Hello Bio [hellobio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Interpreting unexpected results in UCM-1306 experiments
Welcome to the technical support center for UCM-1306, a positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the human dopamine D1 receptor (D1R).[1][2][3] It does not activate the D1R on its own but enhances the receptor's response to the endogenous agonist, dopamine.[1][2][3] This potentiation can manifest as an increase in dopamine's potency (a leftward shift in the dose-response curve) and/or an increase in its efficacy (a greater maximal response).[4][5] this compound binds to an allosteric site, which is topographically distinct from the dopamine binding site (the orthosteric site).[6]
Q2: Does this compound have any agonist activity on its own?
A2: this compound is reported to have no intrinsic agonist activity at the D1 receptor.[1][2][3][4] However, some compounds classified as PAMs can exhibit "ago-PAM" activity, where they show some level of receptor activation in the absence of the endogenous agonist, particularly in systems with high receptor expression levels.[7][8] If you observe agonist-like effects with this compound alone, it is crucial to verify the receptor expression levels in your cell system and consider the possibility of ago-PAM behavior under your specific experimental conditions.
Q3: Is this compound selective for the D1 receptor?
A3: this compound is reported to exhibit subtype selectivity for the D1 receptor.[1][2][3] However, as with any pharmacological tool, it is good practice to consider potential off-target effects, especially at higher concentrations.[9] If your results are inconsistent with known D1R signaling, consider performing counter-screens against other dopamine receptor subtypes (D2, D3, D4, D5) or other relevant GPCRs.
Q4: What are the expected effects of this compound in a functional assay?
A4: In a functional assay, such as a cAMP accumulation assay, you should expect to see a potentiation of the dopamine-induced response. This can be observed in two main ways:
-
Increased Potency: In the presence of a fixed concentration of this compound, the EC50 value for dopamine should decrease (the curve shifts to the left).
-
Increased Efficacy: The maximal response (Emax) to dopamine may be increased in the presence of this compound.
The magnitude of these effects will depend on the concentrations of both dopamine and this compound used in the experiment.
Troubleshooting Unexpected Results
Scenario 1: No observable effect of this compound on dopamine-induced signaling.
Question: I am not seeing any potentiation of the dopamine response in my cAMP assay when I co-apply this compound. What could be the reason?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Suboptimal Dopamine Concentration | The effect of a PAM is highly dependent on the concentration of the orthosteric agonist. If the dopamine concentration is too high (saturating), there may be no further potentiation possible. Conversely, if the concentration is too low, the potentiated response may be below the detection limit of the assay. |
| Recommendation: Perform a full dopamine dose-response curve in the presence and absence of a fixed concentration of this compound. A good starting point for the this compound concentration is in the low micromolar range. | |
| This compound Concentration is Too Low | The concentration of this compound may be insufficient to elicit a measurable effect. |
| Recommendation: Perform a dose-response of this compound in the presence of a fixed, sub-maximal (e.g., EC20 or EC50) concentration of dopamine. | |
| Solubility or Stability Issues with this compound | This compound may have precipitated out of solution or degraded. |
| Recommendation: Visually inspect your stock and working solutions for any precipitation. Prepare fresh solutions and consider using a different solvent if solubility is a concern. Always use appropriate storage conditions. | |
| Assay Incubation Time | The incubation time may not be optimal for observing the potentiation. |
| Recommendation: Review the literature for similar assays and optimize the incubation time for your specific cell system and assay format. | |
| Cell System Issues | The cells may not be expressing sufficient levels of the D1 receptor, or the receptor may not be properly coupled to the downstream signaling pathway (e.g., adenylyl cyclase). |
| Recommendation: Verify D1 receptor expression in your cell line using a technique like qPCR, Western blot, or radioligand binding. Ensure the cells are healthy and not passaged too many times. |
Scenario 2: this compound appears to act as an antagonist, reducing the dopamine response.
Question: I'm observing a decrease in the dopamine-induced signal when I apply this compound. Is it acting as a negative allosteric modulator (NAM)?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High Concentration of this compound | At very high concentrations, some allosteric modulators can exhibit non-specific or off-target effects that may appear inhibitory. It is also theoretically possible for some compounds to have a "bell-shaped" concentration-response curve. |
| Recommendation: Perform a full dose-response curve of this compound. If the inhibitory effect is only seen at very high concentrations, it is likely a non-specific effect. | |
| Assay Artifacts | This compound may be interfering with the assay detection method (e.g., quenching fluorescence or luminescence). |
| Recommendation: Run a control experiment to test for assay interference. For example, in a luciferase-based reporter assay, test this compound directly on the luciferase enzyme activity. | |
| Cell Toxicity | High concentrations of this compound may be causing cytotoxicity, leading to a decrease in the overall signal. |
| Recommendation: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of the same concentrations of this compound used in your functional assay. | |
| "Silent Allosteric Modulator" (SAM) Behavior | In rare cases, a compound might act as a silent allosteric modulator, which binds to an allosteric site but has no effect on its own. However, it could potentially block the binding of an endogenous allosteric modulator if one is present in the assay medium (e.g., in serum). |
| Recommendation: Ensure your assay buffer is well-defined and consider running experiments in a serum-free medium to eliminate potential confounding factors. |
Scenario 3: High variability and poor reproducibility in the experimental results.
Question: My results with this compound are highly variable between experiments. How can I improve the reproducibility?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Variations in cell density, passage number, and serum batches can all contribute to variability in GPCR expression and signaling. |
| Recommendation: Standardize your cell culture protocol. Use cells within a defined passage number range, seed at a consistent density, and consider using a single batch of serum for a set of experiments. | |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially of small volumes of concentrated compounds, can lead to significant variability. |
| Recommendation: Ensure your pipettes are calibrated. Use a serial dilution approach to prepare your compound concentrations to minimize errors. | |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a multi-well plate are more prone to evaporation and temperature fluctuations, which can affect cell health and assay performance. |
| Recommendation: Avoid using the outer wells of the plate for your experimental samples. Instead, fill them with sterile water or media to create a humidity barrier. | |
| Instability of Dopamine | Dopamine is susceptible to oxidation, which can lead to a decrease in its effective concentration. |
| Recommendation: Prepare fresh dopamine solutions for each experiment. Include an antioxidant like ascorbic acid in your dopamine stock solution and assay buffer. |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the effect of this compound on dopamine-induced cAMP production in a cell line expressing the human dopamine D1 receptor.
Materials:
-
HEK293 cells stably expressing the human D1 receptor.
-
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX, a phosphodiesterase inhibitor).
-
Dopamine hydrochloride (prepare fresh in assay buffer with 1 mM ascorbic acid).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Culture: Culture the D1R-expressing cells to 80-90% confluency.
-
Cell Plating: Harvest the cells and resuspend them in culture medium. Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to the desired final concentrations.
-
Prepare serial dilutions of dopamine in assay buffer containing ascorbic acid.
-
-
Assay Procedure:
-
Remove the culture medium from the wells and replace it with 20 µL of assay buffer.
-
Add 5 µL of the this compound dilutions to the appropriate wells.
-
Add 5 µL of the dopamine dilutions to the wells. For control wells, add assay buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for your specific cAMP assay kit, add the detection reagents to each well.
-
Incubate for the recommended time (typically 1 hour at room temperature).
-
-
Data Acquisition: Read the plate using a plate reader compatible with your assay format (e.g., HTRF or luminescence).
-
Data Analysis:
-
Normalize the data to the maximal dopamine response.
-
Plot the dose-response curves for dopamine in the presence and absence of this compound.
-
Calculate the EC50 and Emax values for each curve using a non-linear regression model (e.g., four-parameter logistic equation).
-
Protocol 2: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine if this compound affects the binding of a radiolabeled antagonist to the D1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human D1 receptor.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Radiolabeled D1 antagonist (e.g., [3H]-SCH23390).
-
Non-specific binding control (e.g., 10 µM SKF-100330A or unlabeled SCH23390).
-
This compound.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude cell membranes from D1R-expressing cells by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of the non-specific binding control.
-
Competitive Binding: 50 µL of serial dilutions of this compound.
-
-
Add 50 µL of the radiolabeled antagonist (at a final concentration near its Kd).
-
Add 100 µL of the diluted membrane preparation (e.g., 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the this compound concentration.
-
Determine the Ki value for this compound if it displaces the radioligand. Since this compound is a PAM, it is expected to have little to no effect on antagonist binding.
-
Visualizing Pathways and Workflows
Dopamine D1 Receptor Signaling Pathway
The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf G-protein.[10][11] Activation of the receptor by dopamine leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][11] cAMP then acts as a second messenger, activating Protein Kinase A (PKA).[11][12] PKA can then phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.[12][13][14]
Caption: Dopamine D1 Receptor Signaling Pathway.
Troubleshooting Workflow for this compound Experiments
This workflow provides a logical sequence of steps to diagnose unexpected results in your this compound experiments.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Modulators: An Emerging Concept in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Validation & Comparative
A Preclinical and Clinical Showdown: UCM-1306 and L-DOPA for Parkinson's Motor Symptom Relief
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth comparison of UCM-1306, a novel positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor, and Levodopa (L-DOPA), the long-standing gold standard for treating motor symptoms in Parkinson's disease. This document synthesizes available preclinical and clinical data to objectively evaluate their mechanisms of action, efficacy in restoring motor function, and their distinct therapeutic approaches.
Executive Summary
L-DOPA remains the most effective treatment for the motor symptoms of Parkinson's disease, directly replenishing dopamine levels in the brain.[1] However, its long-term use is often complicated by the development of motor fluctuations and dyskinesia.[2] this compound represents a fundamentally different therapeutic strategy. As a D1 receptor PAM, it does not act as a direct dopamine agonist but rather enhances the receptor's sensitivity to endogenous dopamine.[3] This approach aims to provide a more physiological modulation of the dopamine system, potentially mitigating the side effects associated with high-dose L-DOPA therapy. Preclinical evidence suggests this compound's primary role may be as a powerful adjunct to L-DOPA therapy, potentiating its effects on motor control. The successor to this compound, glovadalen (UCB0022), has shown promise in clinical trials as an adjunctive treatment, significantly reducing "OFF" time in patients already receiving L-DOPA.[4]
Mechanism of Action: A Tale of Two Strategies
L-DOPA: The Precursor Approach
L-DOPA is a precursor to dopamine that can cross the blood-brain barrier, which dopamine itself cannot. Once in the brain, L-DOPA is converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), thereby replenishing the depleted dopamine stores in the striatum of Parkinson's patients. This direct replacement of dopamine leads to the alleviation of motor symptoms.[5]
This compound: Enhancing Endogenous Signaling
This compound and other D1 PAMs bind to a site on the D1 receptor that is distinct from the dopamine binding site. This binding event does not activate the receptor on its own but rather induces a conformational change that increases the receptor's affinity and/or efficacy for dopamine.[6][7] This means that this compound amplifies the signal of the remaining endogenous dopamine or exogenously derived dopamine from L-DOPA, aiming for a more regulated and potentially safer therapeutic window.[3]
Preclinical Efficacy: A Synergistic Relationship
Quantitative Data from Preclinical Studies
The following tables summarize the effects of L-DOPA on locomotor activity in a rodent model of Parkinson's disease and the potentiating effect of a compound similar in mechanism to this compound.
Table 1: L-DOPA Dose-Response on Locomotor Activity in 6-OHDA Lesioned Rats [2]
| Treatment Group | Dose (mg/kg) | Locomotor Activity (% of pre-lesion baseline) |
| 6-OHDA + Saline | N/A | 66.2% ± 9.0% |
| 6-OHDA + L-DOPA | 6 | Increased significantly vs. saline |
| 6-OHDA + L-DOPA | 8 | Increased significantly vs. saline |
Data presented as mean ± SEM. The study demonstrated a significant increase in locomotor activity in the L-DOPA treated groups during the "ON" phase compared to the saline group.
Table 2: Reversal of Reserpine-Induced Akinesia by L-DOPA and Potentiation by a Central AADC Inhibitor [5]
| Treatment Group | Locomotor Activity (counts/6h) |
| Vehicle | 1327 ± 227 |
| L-DOPA/Benserazide | 4158 ± 1125 |
| L-DOPA/Benserazide + NSD1015 (Central AADC Inhibitor) | 35755 ± 5226 |
Data presented as mean ± SEM. While not this compound, this study illustrates the principle of enhancing the central effects of L-DOPA, leading to a dramatic increase in locomotor activity.
Experimental Protocols
Reserpine-Induced Akinesia Model in Mice
This model is used to induce a parkinsonian state characterized by profound motor deficits.
-
Animal Model: Male mice are typically used.
-
Induction of Akinesia: A single subcutaneous injection of reserpine (B192253) (e.g., 3 mg/kg) is administered. Reserpine depletes monoamines, including dopamine, from nerve terminals, leading to a state of akinesia and catalepsy.[5]
-
Drug Administration: Approximately 18 hours after reserpine injection, animals are treated with the test compounds (e.g., L-DOPA with a peripheral AADC inhibitor like benserazide, with or without this compound).
-
Behavioral Assessment: Locomotor activity is measured using an open-field arena equipped with infrared beams to detect movement. Activity is typically recorded for several hours post-drug administration.[5]
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Model in Rats
This model creates a more specific and progressive lesion of the nigrostriatal dopamine pathway, mimicking the pathology of Parkinson's disease.[8]
-
Animal Model: Adult male rats are commonly used.
-
Surgical Procedure: The neurotoxin 6-OHDA is stereotaxically injected into the medial forebrain bundle or the substantia nigra on one side of the brain, causing a progressive loss of dopamine neurons.[2][9]
-
Post-Lesion Recovery: Animals are allowed to recover for a period of weeks to allow for the stabilization of the lesion.
-
Drug Administration: Chronic daily administration of L-DOPA (e.g., 5-8 mg/kg, combined with a peripheral AADC inhibitor) is initiated to assess both therapeutic effects and the development of abnormal involuntary movements (AIMs), a model of dyskinesia.[2][9]
-
Behavioral Assessment: Locomotor activity is measured in an open-field arena. AIMs are scored by a trained observer based on their severity and frequency.[2][9]
Clinical Development: Glovadalen (UCB0022)
Glovadalen (UCB0022), a successor to this compound, is currently in clinical development.
The ATLANTIS Phase 2 Study
The ATLANTIS trial was a patient-informed, phase 2, proof-of-concept study evaluating the efficacy, safety, and tolerability of glovadalen in patients with advanced Parkinson's disease experiencing motor fluctuations while on stable L-DOPA therapy.[10][11]
-
Design: Randomized, double-blind, placebo-controlled trial.[10]
-
Population: Patients with Parkinson's disease for at least 5 years, experiencing significant daily motor fluctuations.[10]
-
Intervention: Glovadalen administered as an adjunctive therapy to the patient's standard of care, including L-DOPA.[10]
-
Primary Outcome: Change from baseline in the average daily "OFF" time.
-
Key Findings: The trial met its primary endpoint, demonstrating that glovadalen was superior to placebo in reducing the average number of "OFF" hours per day.[4]
Signaling Pathways and Experimental Workflow
L-DOPA Signaling Pathway
Caption: L-DOPA crosses the blood-brain barrier and is converted to dopamine, which then acts on D1 and D2 receptors to alleviate motor symptoms.
This compound (D1 PAM) Signaling Pathway
References
- 1. Sub-second analysis of locomotor activity in Parkinsonian mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneous locomotor activity and L-DOPA-induced dyskinesia are not linked in 6-OHDA parkinsonian rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Parkinson’s Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]
- 5. Locomotor response to L-DOPA in reserpine-treated rats following central inhibition of aromatic L-amino acid decarboxylase: further evidence for non-dopaminergic actions of L-DOPA and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]
- 10. neurologylive.com [neurologylive.com]
- 11. trial.medpath.com [trial.medpath.com]
A Comparative Analysis of UCM-1306 and LY3154207: Two Prominent D1 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Positive allosteric modulators (PAMs) of the dopamine (B1211576) D1 receptor represent a promising therapeutic strategy for a range of neurological and psychiatric disorders, including Parkinson's disease and cognitive impairments. By potentiating the effect of the endogenous ligand, dopamine, D1 PAMs offer the potential for a more physiological and nuanced modulation of the dopaminergic system compared to direct agonists. This guide provides a detailed comparative analysis of two key D1 PAMs: UCM-1306 and LY3154207 (also known as mevidalen), focusing on their performance based on available experimental data.
In Vitro Pharmacology: A Head-to-Head Look at Potency and Efficacy
Both this compound and LY3154207 have demonstrated significant efficacy in potentiating dopamine-mediated signaling at the D1 receptor. However, their potency and the extent of their modulatory effects show notable differences.
| Parameter | This compound | LY3154207 (Mevidalen) | Reference |
| Potency (EC50) | 60 nM (in the presence of DA EC70 in human D1R cAMP assay) | 3.0 nM (in human D1R cAMP assay) | [1] |
| 2.3 nM (human D1R, HEK293 cells) | [1] | ||
| 2.0 nM (dog D1R, HEK293 cells) | [1] | ||
| 2.5 nM (rhesus monkey D1R, HEK293 cells) | [1] | ||
| 62.1 nM (mouse D1R, HEK293 cells) | [1] | ||
| Dopamine Potentiation | 55% maximum potentiation of DA Emax at 10 µM | Induces a 21-fold leftward shift in the cAMP response to dopamine (for the related compound DETQ) | [2][3] |
| Selectivity | Exhibits subtype selectivity | Exquisite selectivity over human D5 receptor (EC50 > 10 µM) and 14 other GPCRs | [2][4] |
| Intrinsic Agonist Activity | No agonist activity | Minimal allosteric agonist activity | [1][2] |
Key Observations:
-
LY3154207 demonstrates significantly higher potency than this compound in in vitro cAMP assays.[1]
-
This compound has been shown to substantially increase the maximal efficacy of dopamine.[2]
-
Both compounds exhibit favorable selectivity profiles, a critical feature for minimizing off-target effects.[2][4]
In Vivo Performance: From Preclinical Models to Human Studies
The therapeutic potential of these D1 PAMs has been explored in various in vivo models, with LY3154207 having progressed to clinical trials in humans.
| Parameter | This compound | LY3154207 (Mevidalen) | Reference |
| Animal Models | Potentiates L-DOPA recovery of decreased locomotor activity in a reserpinized mouse model of Parkinson's disease. | Enhances wakefulness in humanized D1 mice. | [2][5] |
| Human Studies | Not yet reported | Improves motor symptoms in patients with Lewy Body Dementia. Enhances wakefulness in sleep-deprived healthy volunteers. | [5][6] |
| Pharmacokinetics (Mouse) | Tmax = 0.5 hours (5 mg/kg, oral) | - | [2] |
| Pharmacokinetics (Human) | Not yet reported | Tmax ≈ 2 hours; Apparent steady-state clearance = 20-25 L/h | [6][7] |
Key Observations:
-
Both molecules have demonstrated efficacy in rodent models relevant to CNS disorders.[2][5]
-
LY3154207 has shown promising results in human clinical trials, particularly in improving motor function in dementia with Lewy bodies.[6]
-
The pharmacokinetic profiles of the two compounds differ, with this compound showing rapid absorption in mice and LY3154207 exhibiting a slightly longer time to peak concentration in humans.[2][6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by D1 PAMs and the general experimental workflows used to characterize these compounds.
Caption: Dopamine D1 Receptor Signaling Pathway Modulated by a Positive Allosteric Modulator.
Caption: General Experimental Workflow for Characterizing D1 PAMs.
Detailed Methodologies
cAMP Accumulation Assay (HTRF)
This assay is a primary method for quantifying the potentiation of dopamine-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production, a key downstream signaling event of D1 receptor activation via the Gs protein pathway.
-
Cell Line: HEK293 cells stably expressing the human D1 dopamine receptor are commonly used.
-
Protocol Outline:
-
Cells are seeded in 384-well plates and incubated overnight.
-
The culture medium is removed, and cells are incubated with the test compound (e.g., this compound or LY3154207 at various concentrations) or vehicle control.
-
A dose-response of dopamine is then added to the wells. For assessing PAM activity, a fixed, submaximal concentration of dopamine (e.g., EC20 or EC70) can be co-applied with varying concentrations of the PAM.
-
The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP cryptate) are added according to the manufacturer's protocol (e.g., Cisbio).
-
After a further incubation period (e.g., 60 minutes) at room temperature, the fluorescence is read on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis: The ratio of the two fluorescence signals is calculated and used to determine the concentration of cAMP. Data are then analyzed to determine the EC50 (potency) and Emax (efficacy) of dopamine in the presence and absence of the PAM. The fold-shift in these parameters indicates the degree of positive allosteric modulation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D1 receptor, which is involved in receptor desensitization and G protein-independent signaling.
-
Assay Principle: Enzyme fragment complementation assays, such as the DiscoverX PathHunter® assay, are frequently employed. In this system, the D1 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into close proximity, forming an active enzyme that generates a chemiluminescent signal.
-
Protocol Outline:
-
Cells engineered for the assay are seeded in microplates.
-
The cells are then treated with the test compound (PAM) and/or dopamine.
-
Following an incubation period, the substrate for the complemented enzyme is added.
-
The resulting chemiluminescent signal is measured using a plate reader.
-
-
Data Analysis: An increase in signal intensity corresponds to an increase in β-arrestin recruitment. Dose-response curves are generated to determine the potency and efficacy of the compounds in promoting this interaction.
Locomotor Activity Studies in Mice
These studies are crucial for assessing the in vivo efficacy of D1 PAMs on motor function.
-
Animal Models: Wild-type mice, human D1 knock-in mice, or disease models such as reserpine-treated mice (to induce a Parkinsonian state) are used.
-
Protocol Outline:
-
Mice are individually placed in open-field activity chambers and allowed to habituate for a period (e.g., 30-60 minutes).
-
Following habituation, the test compound (e.g., this compound or LY3154207) or vehicle is administered (e.g., orally or via intraperitoneal injection). In some paradigms, the PAM is administered in combination with another agent like L-DOPA.
-
Locomotor activity is then recorded for a defined period (e.g., 60-120 minutes) using automated activity monitoring systems that track parameters such as distance traveled, rearing frequency, and stereotyped behaviors.
-
-
Data Analysis: The data are typically binned into time intervals to analyze the time course of the drug's effect. Total activity over the entire recording period is also compared between treatment groups using appropriate statistical tests.
Conclusion
Both this compound and LY3154207 are valuable tool compounds and potential therapeutic agents for targeting the dopamine D1 receptor. LY3154207 stands out for its high potency and its progression into clinical development, with demonstrated efficacy in human subjects. This compound, while less potent in the available assays, still shows significant promise as a D1 PAM with in vivo activity in a relevant disease model.
The choice between these and other D1 PAMs for research or development purposes will depend on the specific application, desired potency, and pharmacokinetic profile. The data and methodologies presented in this guide provide a foundation for making informed decisions and for designing further comparative studies. As research in this area continues, a deeper understanding of the subtle differences in the pharmacology of these compounds will undoubtedly emerge, further guiding the development of novel therapies for dopamine-related disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Allosteric Potentiator of the Dopamine D1 Receptor Increases Locomotor Activity in Human D1 Knock-In Mice without Causing Stereotypy or Tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LY3154207 | Dopamine D1 PAM | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor–Positive Allosteric Modulator, in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator, in Patients With Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
UCM-1306 in Combination with Standard Parkinson's Disease Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UCM-1306, a novel therapeutic agent, with standard treatments for Parkinson's disease (PD). It focuses on the mechanism of action, preclinical data, and potential for combination therapies.
Introduction to this compound and Standard Parkinson's Disease Therapies
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor.[1] Current standard therapies aim to manage these symptoms by restoring dopaminergic signaling.
This compound is an investigational compound identified as a positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[2][3] Unlike direct agonists, PAMs do not activate the receptor themselves but enhance the effect of the endogenous neurotransmitter, in this case, dopamine.[2][3] This mechanism offers the potential for a more physiological modulation of dopamine signaling.
Standard Parkinson's Disease Therapies primarily include:
-
Levodopa (L-DOPA): The gold standard treatment, L-DOPA is a precursor to dopamine that can cross the blood-brain barrier and be converted into dopamine in the brain.[1]
-
Dopamine Agonists: These drugs mimic the action of dopamine by directly stimulating dopamine receptors.
-
MAO-B Inhibitors: These agents prevent the breakdown of dopamine in the brain by inhibiting the enzyme monoamine oxidase B.
-
COMT Inhibitors: These drugs are used in combination with L-DOPA to prevent its peripheral breakdown, thereby increasing its bioavailability in the brain.
Mechanism of Action: A Comparative Overview
The therapeutic approaches of this compound and standard therapies differ significantly in their interaction with the dopamine signaling pathway.
This compound: Positive Allosteric Modulation of the D1 Receptor
This compound acts as a non-competitive PAM at the dopamine D1 receptor.[2][3] This means it binds to a site on the receptor distinct from the dopamine binding site (the orthosteric site). This binding event induces a conformational change in the receptor that increases its affinity for dopamine and enhances the maximal response to dopamine.[2][3] A key feature of this compound is that it is inactive in the absence of dopamine, which may reduce the risk of overstimulation of the receptor.[2][3]
Standard Therapies: Direct Dopamine Replacement and Receptor Activation
Standard therapies work through more direct mechanisms to increase dopaminergic signaling. L-DOPA provides the raw material for dopamine synthesis, leading to a widespread increase in dopamine levels. Dopamine agonists directly activate dopamine receptors, bypassing the need for endogenous dopamine. MAO-B and COMT inhibitors aim to prolong the action of available dopamine.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of the dopamine D1 receptor and the points of intervention for this compound and standard therapies.
Preclinical Data: this compound in Combination with L-DOPA
Preclinical studies have provided the primary evidence for the potential of this compound in Parkinson's disease, particularly in combination with L-DOPA.
Potentiation of L-DOPA in a Reserpinized Mouse Model
A key study demonstrated that orally administered this compound potentiates the recovery of locomotor activity induced by L-DOPA in reserpinized mice, a well-established animal model for Parkinson's disease.[2][3][4] Reserpine (B192253) depletes monoamines, including dopamine, leading to a state of akinesia.[1] The ability of this compound to enhance the pro-motor effects of L-DOPA in this model suggests a synergistic interaction.[2][3][4]
Data Presentation
While the primary publication reports the potentiation effect, specific quantitative data from a direct head-to-head comparison of L-DOPA alone versus the L-DOPA/UCM-1306 combination on locomotor activity are not provided in a tabular format within the available literature. The study confirms a statistically significant enhancement of L-DOPA's effects by this compound.[2][3][4]
| Treatment Group | Outcome Measure (Locomotor Activity) | Result |
| Vehicle | Baseline (Reserpine-induced akinesia) | Low |
| L-DOPA alone | Reversal of akinesia | Partial to moderate recovery |
| This compound + L-DOPA | Reversal of akinesia | Significantly greater recovery than L-DOPA alone[2][3][4] |
| This compound alone | Reversal of akinesia | No significant effect in the absence of dopamine[2][3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodology used in the preclinical evaluation of this compound.
Reserpine-Induced Akinesia Model
This model is widely used to screen for potential anti-parkinsonian drugs.
Objective: To induce a state of dopamine depletion and subsequent motor deficits (akinesia) in mice, mimicking some of the motor symptoms of Parkinson's disease.
General Protocol:
-
Animal Model: Male mice are commonly used.
-
Induction of Akinesia: A single intraperitoneal injection of reserpine (typically 1-5 mg/kg) is administered.[1][5] Reserpine irreversibly blocks the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of dopamine, norepinephrine, and serotonin (B10506) from nerve terminals.
-
Behavioral Assessment: Locomotor activity is assessed at a set time point after reserpine administration (e.g., 18-24 hours), when the akinetic state is fully developed. This is typically done in an open-field arena, where parameters such as total distance traveled, and movement time are recorded.
-
Drug Administration:
-
Combination Study Design: To assess the potentiation effect, different groups of reserpinized mice would be treated with:
-
Vehicle
-
L-DOPA alone
-
This compound alone
-
This compound in combination with L-DOPA
-
-
Post-Treatment Assessment: Locomotor activity is measured for a defined period following drug administration to determine the extent of recovery from akinesia.
Note: The precise dosages of reserpine, L-DOPA, and this compound used in the combination arm of the key preclinical study, as well as the exact timing of drug administrations, are not detailed in the publicly available literature.
Experimental Workflow Diagram
Comparison and Future Perspectives
Potential Advantages of this compound Combination Therapy
-
Dose Reduction of L-DOPA: By potentiating the effect of L-DOPA, this compound could potentially allow for lower doses of L-DOPA to be used, which might reduce the risk and severity of L-DOPA-induced dyskinesias and other side effects.
-
More Physiological Dopamine Modulation: As a PAM, this compound enhances the natural, phasic release of dopamine, which could lead to a more stable and physiological stimulation of D1 receptors compared to the continuous stimulation by dopamine agonists.
-
Targeting D1-Specific Deficits: The D1 receptor is crucial for motor control, and its signaling is impaired in Parkinson's disease. This compound specifically targets this receptor system.
Current Limitations and Unanswered Questions
-
Lack of Clinical Data: To date, there is no publicly available information on clinical trials specifically for this compound. The transition from preclinical findings to clinical efficacy and safety in humans is a significant hurdle.
-
Long-Term Effects: The long-term effects of chronic D1 receptor PAM administration, both alone and in combination with L-DOPA, are unknown.
-
Specificity and Off-Target Effects: While described as selective, a comprehensive profile of this compound's off-target effects is necessary for a full safety assessment.
Conclusion
This compound represents a promising novel therapeutic strategy for Parkinson's disease with a distinct mechanism of action from current standard therapies. Preclinical evidence strongly suggests a synergistic effect when combined with L-DOPA, potentially offering a new avenue to improve the management of motor symptoms and possibly reduce the side effects associated with long-term L-DOPA treatment. However, the lack of clinical data for this compound means that its therapeutic potential in humans remains to be determined. Further research, including rigorous clinical trials, is essential to establish the safety and efficacy of this compound as a monotherapy or combination therapy for Parkinson's disease.
References
- 1. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Locomotor response to L-DOPA in reserpine-treated rats following central inhibition of aromatic L-amino acid decarboxylase: further evidence for non-dopaminergic actions of L-DOPA and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Comparing Allosteric Modulator Scaffolds for the D1 Dopamine Receptor
For researchers and drug development professionals navigating the landscape of D1 dopamine (B1211576) receptor (D1R) modulation, the emergence of positive allosteric modulators (PAMs) represents a promising therapeutic avenue. Unlike orthosteric agonists, D1R PAMs offer the potential for enhanced selectivity and a more nuanced modulation of dopamine signaling, which may translate to wider therapeutic windows for treating a range of neuropsychiatric and cognitive disorders.[1][2][3] This guide provides an objective, data-driven comparison of prominent D1R PAM scaffolds, supported by experimental data and detailed methodologies.
This comparative analysis focuses on several key D1R PAM scaffolds that have been characterized in the scientific literature: the pyrimidone-based MLS1082, MLS6585, the tetrahydroisoquinoline-based DETQ and its analogue LY3154207 (Mevidalen), and two of the earliest identified PAMs, referred to as Compound A and Compound B.[2][3][4][5] These compounds have been evaluated for their ability to potentiate dopamine-mediated signaling through G-protein dependent and β-arrestin pathways.
Quantitative Performance Comparison
The following tables summarize the in vitro pharmacological data for these distinct D1R PAM scaffolds. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
G-Protein Signaling Potentiation (cAMP Accumulation Assay)
The canonical signaling pathway for the D1 receptor upon dopamine binding is the activation of Gαs, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The data below reflects the potency of each PAM in enhancing dopamine-stimulated cAMP production.
| Scaffold | Compound | Potency (EC50/Kb) | Key Findings & Limitations | Source(s) |
| Pyrimidone | MLS1082 | EC50 = 123 nM | Potentiates dopamine's potency for cAMP accumulation. | [6] |
| Pyrimidone | MLS6585 | Not explicitly reported for cAMP, but potentiates dopamine's potency by ~6-fold. | Shows a greater effect on dopamine's affinity than MLS1082. | [3] |
| Tetrahydroisoquinoline | DETQ | Kb = 26 nM | Produces a 21-fold leftward shift in the cAMP response to dopamine; exhibits weak allosteric agonism. | [6] |
| Tetrahydroisoquinoline | LY3154207 (Mevidalen) | EC50 = 3 nM | A close structural analogue of DETQ with significantly higher potency. | [5] |
| Bicyclo[4.1.0]heptane-piperazine | Compound A | EC50 = 230 nM | Also displays agonist activity at the D2 receptor. | [4][7] |
| Ethanoanthracene-carboxamide | Compound B | EC50 = 43 nM | Lacks activity at rodent D1 receptors, which can complicate preclinical in vivo studies. | [1][4][7] |
β-Arrestin Pathway Engagement
Beyond G-protein signaling, D1 receptor activity is also regulated by β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades, such as the ERK1/2 pathway.
| Scaffold | Compound | Potency (EC50) | Key Findings | Source(s) |
| Pyrimidone | MLS1082 | 0.22 µM | Potentiates both the potency and efficacy of dopamine in β-arrestin recruitment. | [8] |
| Pyrimidone | MLS6585 | Not explicitly reported, but potentiates dopamine-stimulated β-arrestin recruitment. | Acts at a different allosteric site than MLS1082. | [2][3] |
| Tetrahydroisoquinoline | DETQ | Data not available | ||
| Tetrahydroisoquinoline | LY3154207 (Mevidalen) | Data not available | ||
| Bicyclo[4.1.0]heptane-piperazine | Compound A | Data not available | ||
| Ethanoanthracene-carboxamide | Compound B | Data not available | Potentiates dopamine-stimulated β-arrestin recruitment. | [2] |
Signaling Pathways and Experimental Overviews
To understand the mechanism of action and to enable comparative analysis, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to generate the data.
The above diagram illustrates the two major signaling cascades initiated by D1 receptor activation. The binding of dopamine to the orthosteric site, potentiated by a PAM at an allosteric site, leads to the activation of Gαs and subsequent cAMP production. Concurrently, the activated receptor can recruit β-arrestin, which can lead to the phosphorylation of ERK1/2 and other downstream effects.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of findings. Below are outlines of the key in vitro assays used to characterize D1R PAMs.
cAMP Accumulation Assay
This assay quantifies the potentiation of dopamine-stimulated cAMP production.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human D1 receptor are cultured in appropriate media and seeded into 384-well plates.[3]
-
Compound Addition: The following day, cells are treated with varying concentrations of the PAM or a vehicle control. Subsequently, a dose-response of dopamine is added.[9]
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.[9]
-
Detection: Cells are lysed, and cAMP levels are measured using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based kit (e.g., DiscoverX HitHunter). In these assays, cellular cAMP competes with a labeled cAMP for binding to a specific antibody.[3][9]
-
Data Analysis: The signal is read on a plate reader, and dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of dopamine in the presence and absence of the PAM. The fold-shift in these parameters is then calculated to quantify the PAM's effect.[9]
GTPγS Binding Assay
This functional assay measures the initial step of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the D1 receptor.
-
Assay Reaction: Membranes are incubated in a buffer containing GDP, the test PAM, and the desired concentration of dopamine.
-
Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The reaction is allowed to proceed for a set time at 30°C.
-
Termination: The reaction is stopped by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated, and dose-response curves are generated to determine the potency and efficacy of the PAM in stimulating G-protein activation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated D1 receptor.
References
- 1. Enantioenriched Positive Allosteric Modulators Display Distinct Pharmacology at the Dopamine D1 Receptor [mdpi.com]
- 2. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of D1 Dopamine Receptor Positive Allosteric Modulators: Characterization of Pharmacology and Identification of Residues that Regulate Species Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor‐Positive Allosteric Modulator (D1PAM), in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
UCM-1306 Demonstrates Superior Preclinical Profile Over Earlier Dopamine D1 Receptor Modulators
A comprehensive analysis of preclinical data reveals that UCM-1306, a novel positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor, exhibits significant advantages in potency, efficacy, and pharmacokinetic properties when compared to its parent compounds. These findings position this compound as a promising therapeutic candidate for conditions such as Parkinson's disease, addressing the limitations of earlier D1 receptor agonists.
Positive allosteric modulators represent a sophisticated approach to drug design, offering a more physiological and potentially safer therapeutic window compared to traditional orthosteric agonists.[1] Unlike direct agonists that can lead to overstimulation, tolerance, and desensitization of the receptor, PAMs like this compound work by enhancing the effect of the endogenous neurotransmitter, dopamine.[1][2] This mechanism is particularly advantageous for treating neurodegenerative disorders like Parkinson's disease, where preserving the natural signaling dynamics is crucial.[1][3]
Enhanced Potency and Efficacy
In vitro studies demonstrate a dramatic improvement in the potency of this compound (also referred to as compound 26) over its parent compound (compound 3). This compound is approximately two orders of magnitude more potent, with an EC50 of 60 nM compared to 12.7 µM for the parent compound.[1][2] Furthermore, this compound shows a high potentiation of the maximal effect (Emax) of dopamine, reaching 55% at a concentration of 10 µM.[1][2]
| Compound | EC50 | Dopamine Emax Potentiation (at 10 µM) |
| This compound (Compound 26) | 60 nM | 55% |
| Parent Compound (Compound 3) | 12.7 µM | Not specified in abstracts |
Improved "Drug-Like" Properties
A significant hurdle in the development of earlier D1 receptor modulators has been their suboptimal pharmacokinetic profiles. This compound was specifically designed to overcome these limitations, exhibiting a superior ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
| Parameter | This compound (Compound 26) | Parent Compound (Compound 3) |
| Solubility | 50 µM | 15 µM |
| Human Serum Albumin (HSA) Binding | 79% | >99% |
| hERG Inhibition (at 10 µM) | 21% | 11% |
| Mouse Serum Stability (4 hours) | 93% remaining | 50% remaining |
| CYP450 Inhibition | Low to moderate | Inactive to moderate |
The enhanced solubility and reduced plasma protein binding of this compound suggest better bioavailability and tissue distribution.[1] Its improved stability in mouse serum indicates a longer half-life in vivo, a critical factor for maintaining therapeutic concentrations.[1]
In Vivo Efficacy in a Parkinson's Disease Model
The preclinical superiority of this compound extends to in vivo models. When administered orally, this compound was shown to potentiate the effects of L-DOPA in a reserpinized mouse model of Parkinson's disease, leading to a significant recovery of locomotor activity.[1][2][3] This finding is crucial as it demonstrates the potential of this compound to work in conjunction with the standard of care for Parkinson's disease, potentially improving its efficacy and reducing side effects. Furthermore, this compound enhanced memory in a novel object recognition test, suggesting its potential to address cognitive impairments associated with the disease.[1][2]
Experimental Methodologies
The following are summaries of the likely experimental protocols used to generate the preclinical data for this compound and its parent compounds, based on standard practices in pharmacological research.
In Vitro Potency and Efficacy Assays (cAMP Accumulation): HEK293 cells stably expressing the human dopamine D1 receptor were likely used. Cells were incubated with varying concentrations of the test compounds (this compound or parent compounds) in the presence of a sub-maximal concentration of dopamine. The intracellular accumulation of cyclic AMP (cAMP), a downstream second messenger of D1 receptor activation, was measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay). The EC50 values were calculated from the dose-response curves.
ADMET Assays:
-
Solubility: Determined by nephelometry, measuring the light scattering caused by undissolved particles in a saturated solution.
-
Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods were likely employed to determine the fraction of the compound bound to human serum albumin.
-
hERG Inhibition: Patch-clamp electrophysiology on cells expressing the hERG potassium channel is the gold standard to assess the risk of cardiac arrhythmias.
-
Metabolic Stability: Incubation of the compounds with liver microsomes or hepatocytes, followed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) analysis to quantify the remaining parent compound over time.
-
CYP450 Inhibition: Assessed using fluorescent or luminescent probe substrates for major cytochrome P450 isoforms.
In Vivo Parkinson's Disease Model (Reserpinized Mice): Reserpine is administered to mice to deplete dopamine stores, inducing a state of akinesia (lack of movement) that mimics Parkinsonian symptoms. This compound was likely administered orally, followed by a sub-threshold dose of L-DOPA. Locomotor activity was then quantified using automated activity chambers that track movement over a set period.
Visualizing the Mechanism and Workflow
To better understand the underlying principles of this compound's action and the experimental process, the following diagrams are provided.
Caption: Signaling pathway of the Dopamine D1 receptor modulated by this compound.
Caption: Drug discovery and development workflow for this compound.
References
- 1. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Efficacy and Safety of UCM-1306 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term efficacy and safety of UCM-1306, a novel positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor, in preclinical models. Its performance is objectively compared with other D1 receptor PAMs, DETQ and LY3154207, supported by experimental data to inform future drug development strategies.
Executive Summary
This compound demonstrates promising preclinical efficacy in models of Parkinson's disease, enhancing motor function and cognitive performance. As a positive allosteric modulator, this compound offers a potential advantage over traditional orthosteric agonists by potentiating the effects of endogenous dopamine without directly activating the receptor, which may reduce the risk of receptor desensitization and tolerance. This guide presents a detailed comparison of this compound with other notable D1 PAMs, DETQ and LY3154207, across key preclinical efficacy and safety parameters.
Data Presentation
Table 1: Comparative Preclinical Efficacy of D1 Receptor PAMs
| Compound | Animal Model | Efficacy Endpoint | Key Findings |
| This compound | Reserpinized Mice (Parkinson's Model) | Reversal of Akinesia | Potentiates L-DOPA-induced recovery of locomotor activity.[1] |
| Mice | Novel Object Recognition Test (NORT) | Enhances memory.[1] | |
| DETQ | Reserpinized hD1 Mice (Parkinson's Model) | Reversal of Hypo-activity | Reversed locomotor depression as monotherapy and acted synergistically with L-DOPA. |
| Aged hD1 Mice | Novel Object Recognition (NOR) | Rescued cognitive deficits.[2] | |
| LY3154207 | hD1 Mice | Locomotor Activity | Increased locomotor activity without an inverted U-shaped dose response or tachyphylaxis. |
| hD1 Mice | Wakefulness | Enhanced wakefulness. |
Table 2: Comparative In Vitro and In Vivo Safety Profile of D1 Receptor PAMs
| Compound | Assay/Model | Safety Endpoint | Key Findings |
| This compound | hERG Inhibition Assay | Cardiac Safety | Low hERG inhibition (21% at 10 µM).[1] |
| CYP450 Inhibition Panel | Drug-Drug Interaction Potential | Moderate inhibition of CYP1A2, CYP2C9, and CYP2C19 (37-49% inhibition). Low inhibition of CYP2D6 and CYP3A4 (3% and 9% inhibition).[1] | |
| In Vitro ADMET | General Safety & Pharmacokinetics | Good permeability, moderate plasma protein binding (79%), and good serum stability.[1] | |
| DETQ | hD1 Mice | General Safety | No reported adverse effects on body weight or mortality in aged mice studies.[2] |
| LY3154207 | Healthy Human Volunteers | Clinical Safety | Acceptable safety and tolerability profile. Dose-related increases in blood pressure and pulse rate observed. |
| Parkinson's Disease Patients | Clinical Safety | Well-tolerated with most adverse events being mild. |
Experimental Protocols
Reserpine-Induced Akinesia Model
This model is used to evaluate the potential of compounds to alleviate motor deficits characteristic of Parkinson's disease.
-
Animal Model: Male C57BL/6J mice are typically used.
-
Induction of Akinesia: A single subcutaneous injection of reserpine (B192253) (e.g., 2.5 mg/kg) is administered to deplete monoamines, leading to a state of akinesia (lack of voluntary movement).
-
Drug Administration: this compound, L-DOPA, or a combination is administered orally at specified doses.
-
Behavioral Assessment: Locomotor activity is measured at various time points post-drug administration using automated activity monitors. The total distance traveled, and other locomotor parameters are recorded.
-
Data Analysis: The reversal of reserpine-induced akinesia is quantified by comparing the locomotor activity of treated groups to vehicle-treated and healthy control groups.
Novel Object Recognition Test (NORT)
The NORT is a widely used behavioral assay to assess learning and memory in rodents.
-
Apparatus: A square open-field arena.
-
Habituation: Mice are individually habituated to the empty arena for a set period (e.g., 10 minutes) on the day before the test.
-
Training (Familiarization) Phase: On the test day, two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined period (e.g., 10 minutes).
-
Testing Phase: After a retention interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.
Mandatory Visualization
Caption: this compound Signaling Pathway
Caption: Preclinical Evaluation Workflow
References
- 1. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (this compound), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine D1 receptor positive allosteric modulator, DETQ, improves cognition and social interaction in aged mice and enhances cortical and hippocampal acetylcholine efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking UCM-1306: A Comparative Analysis of Investigational Drugs for Neurodegenerative Diseases
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical data for UCM-1306, a novel dopamine (B1211576) D1 receptor (D1R) positive allosteric modulator (PAM), against other investigational drugs for Parkinson's disease. This analysis focuses on data from key preclinical models and outlines the experimental protocols used to generate these findings.
Executive Summary
This compound is an orally bioavailable small molecule that acts as a positive allosteric modulator of the dopamine D1 receptor.[1] It is being investigated as a potential therapeutic for Parkinson's disease (PD), aiming to address both motor and cognitive symptoms. Preclinical studies have demonstrated its ability to potentiate the effects of endogenous dopamine and enhance the efficacy of L-DOPA, the current standard of care for PD.[1][2] This guide benchmarks this compound against other D1R PAMs in clinical development, such as mevidalen (LY3154207) and ASP4345, as well as investigational drugs with distinct mechanisms of action, including α-synuclein aggregation inhibitors (anle138b, BIIB054) and a Leucine-rich repeat kinase 2 (LRRK2) inhibitor (BIIB122).
Mechanism of Action: Dopamine D1 Receptor Positive Allosteric Modulation
This compound enhances the effect of the natural neurotransmitter, dopamine, at the D1 receptor without directly activating it. This allosteric modulation offers a potentially more physiological approach to treatment compared to direct agonists, which can lead to receptor desensitization and other side effects. The signaling pathway is initiated by dopamine binding to the D1 receptor, a G-protein coupled receptor (GPCR). This binding is potentiated by this compound, leading to a more robust activation of the associated G-protein (Gs/olf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the desired therapeutic effects on motor control and cognition.
Preclinical Efficacy: Comparative Data
The following tables summarize the available preclinical data for this compound and comparator investigational drugs in key animal models of Parkinson's disease.
Motor Function Improvement in Rodent Models of Parkinson's Disease
| Investigational Drug | Mechanism of Action | Animal Model | Key Efficacy Endpoints | Results | Citation(s) |
| This compound | D1R PAM | Reserpinized Mice | Reversal of akinesia/hypolocomotion | Potentiates L-DOPA-induced recovery of locomotor activity. | [1][2] |
| Mevidalen (LY3154207) | D1R PAM | Humanized D1 Mouse | Enhanced wakefulness | Delayed sleep onset by 5.5 and 15.2-fold at 20 and 60 mg/kg respectively. | [3] |
| Anle138b | α-synuclein Aggregation Inhibitor | Rotenone-induced PD Mouse Model | Improved motor performance (Rotarod test) | Significantly improved motor performance after 3 and 4 months of treatment. | [4] |
| BIIB054 | α-synuclein Antibody | α-synuclein PFF Mouse Model | Rescued motor impairments | Attenuated the spreading of α-synuclein pathology and rescued motor deficits. | [5] |
| BIIB122 (DNL151) | LRRK2 Inhibitor | - | - | Preclinical data not publicly available in detail. Phase 1/1b studies showed good safety and target engagement. | [6] |
Cognitive Enhancement in Preclinical Models
| Investigational Drug | Mechanism of Action | Animal Model | Key Efficacy Endpoints | Results | Citation(s) |
| This compound | D1R PAM | Mouse | Novel Object Recognition Test (NORT) | Enhances memory. | [1] |
| ASP4345 | D1R PAM | - | - | Phase 1 study in schizophrenia patients suggested potential improvement in psychomotor function and visual attention. | [7][8] |
| Anle138b | α-synuclein Aggregation Inhibitor | - | - | Primarily evaluated for motor and pathological improvements; cognitive data is less reported. | |
| BIIB054 | α-synuclein Antibody | - | - | Primarily evaluated for motor and pathological improvements; cognitive data is less reported. | |
| BIIB122 (DNL151) | LRRK2 Inhibitor | - | - | Preclinical data not publicly available in detail. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Reserpinized Mouse Model of Parkinson's Disease
This model is used to induce a state of dopamine depletion, mimicking the hypokinetic symptoms of Parkinson's disease.
Protocol Details:
-
Animal Acclimatization: Male C57BL/6 mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
Reserpine Administration: A single subcutaneous (s.c.) injection of reserpine (e.g., 5 mg/kg) is administered to induce dopamine depletion.
-
Induction of Parkinsonian Phenotype: Motor deficits, such as akinesia and catalepsy, are typically observed approximately 24 hours after reserpine administration.
-
Drug Administration: Animals are then treated with the investigational drug (e.g., this compound), a comparator drug (e.g., L-DOPA), or a combination, at various doses. A vehicle control group is also included.
-
Behavioral Assessment: Locomotor activity is assessed using an open-field arena or a rotarod apparatus. Parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena are recorded.
-
Data Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments.
Novel Object Recognition Test (NORT)
The NORT is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of an aggregate-selective, human-derived α-synuclein antibody BIIB054 that ameliorates disease phenotypes in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]
- 7. Phase 1 randomized study on the safety, tolerability, and pharmacodynamic cognitive and electrophysiological effects of a dopamine D1 receptor positive allosteric modulator in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling UCM-1306
Essential Safety and Handling Guide for UCM-1306
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for the novel research compound this compound, a potent and orally active positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor. Adherence to these guidelines is essential to ensure laboratory safety and proper management of this chemical.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive solid.[1] Direct contact can cause severe skin burns and eye damage. Inhalation of dust may lead to respiratory tract irritation.[2] It is imperative to handle this compound with appropriate personal protective equipment in a controlled laboratory environment.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment based on general guidelines for handling corrosive solids.[2][3][4][5]
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield.[3][5] | Protects eyes from splashes, mists, or fumes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3][4] | Prevents direct skin contact with the corrosive solid. |
| Body Protection | Chemical-resistant lab coat, apron, or coveralls.[3][5] | Protects skin and clothing from spills and splashes. |
| Foot Protection | Closed-toe shoes. | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] A NIOSH-approved respirator may be necessary if dust is generated.[3] | Minimizes inhalation of dust particles. |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[2]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed when not in use.
Disposal Plan: this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.
-
Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.[7][8]
-
Contaminated Sharps: Needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
-
Empty Containers: The first rinse of an empty this compound container should be collected and disposed of as hazardous waste.[7]
-
Neutralization: As a corrosive substance, neutralization may be a potential treatment method prior to disposal, but this should only be performed by trained personnel following a validated institutional protocol.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.[8]
Experimental Protocols
This compound is a positive allosteric modulator of the dopamine D1 receptor, meaning it enhances the receptor's response to the endogenous agonist, dopamine.[9][10] Key in vitro experiments to characterize the activity of this compound include cAMP accumulation assays and β-arrestin recruitment assays.
cAMP Accumulation Assay
This assay measures the potentiation of dopamine-induced cyclic adenosine (B11128) monophosphate (cAMP) production, a key downstream signaling event of D1 receptor activation.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium (e.g., MEM supplemented with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Dopamine solution.
-
This compound solution.
-
cAMP assay kit (e.g., AlphaScreen or HTRF-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Seeding: Seed the D1-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight.
-
Compound Addition: On the day of the assay, remove the culture medium and add the stimulation buffer containing the desired concentration of this compound or vehicle control.
-
Agonist Stimulation: Add varying concentrations of dopamine to the wells to generate a dose-response curve.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Analyze the data to determine the EC50 and Emax of dopamine in the presence and absence of this compound. Calculate the fold shift in potency and efficacy to quantify the PAM activity.
β-Arrestin Recruitment Assay
This assay determines if this compound modulates the recruitment of β-arrestin to the D1 receptor upon dopamine stimulation, which is involved in receptor desensitization and signaling.
Materials:
-
A cell line engineered for β-arrestin recruitment assays (e.g., PathHunter or Tango) expressing the human dopamine D1 receptor and a tagged β-arrestin.[11][12]
-
Cell culture medium.
-
Dopamine solution.
-
This compound solution.
-
Assay-specific detection reagents.
-
Microplates compatible with the assay technology.
Procedure:
-
Cell Seeding: Plate the engineered cells in the appropriate microplates and incubate.
-
Compound Incubation: Add this compound or vehicle control to the cells and incubate.
-
Agonist Addition: Add a dose-response of dopamine to the wells.
-
Incubation: Incubate the plates for the time specified by the assay manufacturer (typically 60-90 minutes) at 37°C.[11]
-
Detection: Add the detection reagents as per the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., chemiluminescence or fluorescence) on a plate reader.
-
Data Analysis: Determine the effect of this compound on the dopamine-induced β-arrestin recruitment, calculating changes in EC50 and Emax.
Visualizations
Caption: Dopamine D1 receptor signaling pathway modulated by this compound.
References
- 1. This compound | 2-(Fluoromethoxy)-4'-(S-methylsulfonimidoyl)-1,1'-biphenyl | Dopamine Receptor | Ambeed.com [ambeed.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 6. chemsafe.ie [chemsafe.ie]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. This compound|CAS 2258608-78-3|DC Chemicals [dcchemicals.com]
- 10. medkoo.com [medkoo.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
